NG25 trihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIOJVPRHIAONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Cl3F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NG25 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Dual TAK1 and MAP4K2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG25 trihydrochloride is a potent, ATP-competitive, type II inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). By binding to the DFG-out conformation of these kinases, NG25 effectively blocks their catalytic activity, leading to the suppression of downstream inflammatory and oncogenic signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of NG25, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects through the potent and dual inhibition of two key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade: TAK1 (also known as MAP3K7) and MAP4K2.[1] It functions as a type II inhibitor, meaning it preferentially binds to the inactive "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine motif at the start of the activation loop is flipped.[2][3] This mode of inhibition offers a high degree of selectivity and potency.
The primary consequence of TAK1 and MAP4K2 inhibition by NG25 is the blockade of downstream signaling pathways crucial for inflammatory responses and cell survival. Notably, NG25 has been shown to suppress the phosphorylation of key downstream effectors including IκB kinase (IKK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4] This leads to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cellular survival.[4]
Quantitative Data
The inhibitory activity of NG25 has been quantified against its primary targets and a broader panel of kinases, highlighting its potency and selectivity profile.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| TAK1 | 149 | LanthaScreen Binding Assay | [1] |
| MAP4K2 | 21.7 | Z'-Lyte Assay | [1] |
| LYN | 12.9 | Not Specified | |
| CSK | 56.4 | Not Specified | |
| FER | 82.3 | Not Specified | |
| p38α | 102 | Z'-Lyte Assay | [1] |
| ABL | 75.2 | Z'-Lyte Assay | [1] |
| ARG | 113 | Not Specified | |
| SRC | Not Specified | Not Specified |
Signaling Pathways
The inhibitory action of NG25 on TAK1 and MAP4K2 disrupts key signaling cascades initiated by various stimuli, including cytokines like TNF-α and IL-1, as well as transforming growth factor-β (TGF-β).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
LanthaScreen Kinase Binding Assay (for TAK1)
This assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based method to measure the binding of an inhibitor to a kinase.
-
Reagent Preparation :
-
Prepare a 4X stock of the test compound (NG25) and a known control inhibitor by serial dilution in 1X Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture containing the TAK1 kinase and a terbium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 4X tracer solution (a fluorescently labeled ATP-competitive ligand) in 1X Kinase Buffer A.
-
-
Assay Procedure :
-
In a 384-well plate, add 4 µL of the 4X serially diluted test compound or control inhibitor.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]
-
Z'-LYTE™ Kinase Assay (for MAP4K2)
This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
-
Reagent Preparation :
-
Prepare a 4X stock of the test compound (NG25) by serial dilution in the appropriate kinase buffer.
-
Prepare a 4X solution of the MAP4K2 kinase.
-
Prepare a 2X peptide/ATP mixture.
-
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of the 4X test compound.
-
Add 2.5 µL of the 4X MAP4K2 kinase solution.
-
Initiate the reaction by adding 5 µL of the 2X peptide/ATP mixture.
-
Incubate at room temperature for 1 hour.
-
-
Detection :
-
Add 5 µL of the Development Reagent to each well to stop the kinase reaction and generate a fluorescent signal.
-
Incubate at room temperature for 1 hour.
-
-
Data Acquisition and Analysis :
-
Read the plate on a fluorescence plate reader.
-
Calculate the percent inhibition based on the fluorescence signal relative to no-inhibitor and no-enzyme controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.[7]
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection :
-
Plate cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).
-
-
Treatment :
-
After 24-48 hours, treat the cells with a stimulating agent (e.g., TNF-α) in the presence of varying concentrations of NG25.
-
Incubate for a specified period (e.g., 6-24 hours).
-
-
Luciferase Assay :
-
Lyse the cells using a passive lysis buffer.
-
Transfer the lysate to a white-walled 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add a stop-and-glow reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis :
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of NG25.
Conclusion
This compound is a valuable research tool for investigating the roles of TAK1 and MAP4K2 in various biological processes. Its well-characterized mechanism of action, potent dual inhibitory activity, and demonstrated effects on key downstream signaling pathways make it a suitable candidate for further preclinical and translational research, particularly in the areas of inflammation and oncology. The experimental protocols provided herein offer a robust framework for the continued investigation of NG25 and other kinase inhibitors.
References
- 1. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ARRB1 Drives Gallbladder Cancer Progression by Facilitating TAK1/MAPK Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
NG25 Trihydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide on the Dual TAK1 and MAP4K2 Inhibitor
NG25 trihydrochloride is a potent, cell-permeable, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a Type II kinase inhibitor, it binds to the ATP-binding pocket of its target kinases, effectively blocking their activity. This inhibitory action modulates downstream signaling pathways, including the JNK, p38, and NF-κB pathways, making NG25 a valuable tool for research in oncology, immunology, and inflammatory diseases.
Core Compound Details
| Property | Value |
| Chemical Name | N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide trihydrochloride |
| Molecular Formula | C₂₉H₃₀F₃N₅O₂ · 3HCl |
| Molecular Weight | 646.96 g/mol |
| CAS Number | 1315355-93-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the potent and specific inhibition of TAK1 and MAP4K2. TAK1 is a key mediator in the signaling cascades initiated by various stimuli, including transforming growth factor-β (TGF-β), tumor necrosis factor-α (TNF-α), and interleukin-1 (IL-1). By inhibiting TAK1, NG25 effectively blocks the activation of downstream signaling molecules such as c-Jun N-terminal kinase (JNK), p38 MAP kinase, and the IκB kinase (IKK) complex, which is essential for the activation of the NF-κB transcription factor.
The inhibition of these pathways leads to a variety of cellular responses, including the suppression of inflammatory cytokine production, induction of apoptosis in cancer cells, and modulation of immune responses. For instance, NG25 has been shown to be a potent suppressor of CpG-stimulated IFNα secretion and CL097-stimulated IFNβ secretion.[1]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against a panel of kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target Kinase | IC₅₀ (nM) |
| TAK1 | 149 |
| MAP4K2 | 21.7 |
| LYN | 12.9 |
| CSK | 56.4 |
| FER | 82.3 |
| p38α | 102 |
| ABL | 75.2 |
| ARG | 113 |
| SRC | 113 |
Experimental Protocols
Western Blotting for TAK1 Pathway Inhibition
This protocol describes the use of Western blotting to detect the inhibition of TAK1-mediated signaling by this compound. The phosphorylation status of downstream targets such as p38 and JNK, and the degradation of IκBα, are used as indicators of TAK1 activity.
1. Cell Culture and Treatment:
- Plate cells (e.g., A549, HeLa, or relevant cancer cell lines) in complete growth medium and allow them to adhere overnight.
- Pre-treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for 1-2 hours.
- Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL or IL-1β at 10 ng/mL) for 15-30 minutes to activate the TAK1 pathway.
- Include vehicle-treated (DMSO) and unstimulated controls.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-TAK1 (Thr184/187)
- Total TAK1
- Phospho-p38 (Thr180/Tyr182)
- Total p38
- Phospho-JNK (Thr183/Tyr185)
- Total JNK
- IκBα
- β-actin or GAPDH (as a loading control)
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
6. Detection:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
This protocol outlines the procedure for assessing the effect of this compound on the viability of cancer cells using an MTT assay.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) for 24, 48, or 72 hours.
- Include a vehicle control (DMSO).
3. MTT Addition:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
4. Solubilization of Formazan:
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
TAK1 Signaling Pathway and Inhibition by NG25
Caption: TAK1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Evaluating NG25 Efficacy
Caption: A typical experimental workflow for assessing the in vitro efficacy of NG25.
References
NG25 Trihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG25 trihydrochloride is a potent, dual inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a type II kinase inhibitor, NG25 binds to the ATP-binding pocket of its target kinases in their inactive conformation. This whitepaper provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support further research and development efforts.
Discovery
The discovery of NG25 originated from a focused effort to identify novel kinase inhibitors. A pharmacophore model for type II inhibitors guided the development of a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines. Subsequent kinome-wide selectivity profiling of this library led to the identification of a series of compounds with potent inhibitory activity against TAK1 (MAP3K7) and MAP4K2.[1][2]
Further structure-activity relationship (SAR) studies on this series of compounds resulted in the identification of NG25 (also referred to as compound 1 in some literature) as a potent dual inhibitor of both TAK1 and MAP4K2.[1][2] A 2.4 Å co-crystal structure of TAK1 in complex with NG25 confirmed that it binds to the DFG-out conformation of the kinase, a characteristic feature of type II inhibitors.[1]
Quantitative Inhibitory Activity
This compound has been demonstrated to be a potent inhibitor of TAK1 and MAP4K2. Its inhibitory activity has also been profiled against a panel of other kinases.
| Target Kinase | IC50 (nM) |
| TAK1 | 149 |
| MAP4K2 | 21.7 |
| LYN | 12.9 |
| CSK | 56.4 |
| FER | 82.3 |
| p38α | 102 |
| ABL | 75.2 |
| ARG | 113 |
| SRC | 113 |
Signaling Pathways
NG25 exerts its biological effects by inhibiting the TAK1 and MAP4K2 signaling pathways, which are crucial regulators of inflammation, cell survival, and stress responses.
TAK1 Signaling Pathway
TAK1 is a key mediator in the signaling cascades initiated by pro-inflammatory cytokines such as TNFα and IL-1β. Its activation leads to the downstream activation of the NF-κB and MAPK (JNK and p38) pathways. By inhibiting TAK1, NG25 can effectively block these inflammatory signaling cascades.
MAP4K2 Signaling Pathway
MAP4K2, also known as Germinal Center Kinase (GCK), is involved in the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling cascade. It acts as an upstream activator of this pathway in response to various cellular stresses.
Synthesis of this compound
The synthesis of this compound, chemically named N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide trihydrochloride, is a multi-step process involving the preparation of key intermediates followed by their coupling and final salt formation.
Synthesis Workflow
Experimental Protocols
4.2.1. Synthesis of 4-Amino-3-methylbenzoic acid
-
Reactants: 3-Methyl-4-nitrobenzoic acid, Palladium on activated charcoal (10% Pd), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve 3-methyl-4-nitrobenzoic acid in methanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on charcoal.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid.[3]
-
4.2.2. Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
-
Reactants: 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, Raney Nickel, Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in methanol.
-
Add a catalytic amount of Raney Nickel.
-
Stir the suspension under a hydrogen atmosphere (typically 50 psi) for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through celite.
-
Concentrate the filtrate under reduced pressure to obtain 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
-
4.2.3. Synthesis of 4-Methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzoic acid
-
Reactants: 4-Amino-3-methylbenzoic acid, 1H-pyrrolo[2,3-b]pyridin-4-ol, and appropriate reagents for etherification (e.g., via a Buchwald-Hartwig or Ullmann-type coupling, followed by hydrolysis if an ester of the benzoic acid is used).
-
Procedure (General):
-
This step typically involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, a protected 4-halo-1H-pyrrolo[2,3-b]pyridine could be coupled with the methyl ester of 4-hydroxy-3-methylbenzoic acid.
-
The resulting ester would then be hydrolyzed to the carboxylic acid.
-
4.2.4. Amide Coupling to form NG25 (Free Base)
-
Reactants: 4-Methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzoic acid, 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a peptide coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve 4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzoic acid in DMF.
-
Add the coupling agent and DIPEA, and stir for a short period to activate the carboxylic acid.
-
Add 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield NG25 as a free base.
-
4.2.5. Formation of this compound
-
Reactants: NG25 (Free Base), Hydrochloric acid (in a suitable solvent like dioxane or ether).
-
Procedure:
-
Dissolve the purified NG25 free base in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise with stirring.
-
The trihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., ether), and dry under vacuum to obtain this compound.
-
Conclusion
This compound is a valuable research tool for investigating the roles of TAK1 and MAP4K2 in various cellular processes. Its discovery through a systematic, model-driven approach and its well-characterized inhibitory profile make it a significant compound in the field of kinase inhibitor research. The synthetic route, while multi-stepped, is achievable through standard organic chemistry methodologies. This guide provides a comprehensive foundation for researchers and drug development professionals interested in utilizing or further developing NG25 and related molecules.
References
NG25 Trihydrochloride: A Comprehensive Kinase Inhibitory Profile for Drug Discovery and Development
For Immediate Release
This technical guide provides an in-depth analysis of the kinase inhibitory profile of NG25 trihydrochloride, a novel and potent small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting key signaling pathways in oncology and inflammatory diseases.
Executive Summary
This compound has emerged as a significant research compound due to its potent inhibitory activity against Transforming growth factor-β-activated kinase 1 (TAK1), a critical node in inflammatory and cell survival signaling. This guide details the quantitative kinase inhibition data for NG25, outlines the primary signaling pathways it modulates, and provides an overview of the experimental methodologies used for its characterization. The presented data underscores the potential of NG25 as a valuable tool for preclinical research and as a lead compound for the development of targeted therapies.
Kinase Inhibitory Profile of NG25
NG25 is a potent, ATP-competitive Type II inhibitor of TAK1 (MAP3K7) and also demonstrates significant activity against Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2][3] Its inhibitory activity extends to a range of other kinases, highlighting a multi-targeted profile. The IC50 values, representing the concentration of NG25 required to inhibit 50% of the kinase activity, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| LYN | 12.9 |
| MAP4K2 (GCK) | 21.7, 22 |
| CSK | 56.4 |
| ABL | 75.2 |
| FER | 82.3 |
| p38α | 102 |
| SRC | 113 |
| TAK1 (MAP3K7) | 149 |
| ARG | 113 |
| Table 1: Quantitative Kinase Inhibition Data for NG25. Data compiled from multiple sources.[1][2][3] |
At a concentration of 0.1 µM, NG25 shows strong inhibition of TAK1, Lck, MAP4K2, p38α, Abl, YES1, and OSR1.[3]
Modulated Signaling Pathways
NG25's primary target, TAK1, is a key upstream kinase that regulates both the MAPK and NF-κB signaling pathways. By inhibiting TAK1, NG25 effectively blocks the activation of downstream effectors, leading to the suppression of pro-inflammatory cytokines and induction of apoptosis in cancer cells.[4]
MAPK Signaling Pathway
NG25 inhibits the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38.[4] This blockade of MAPK signaling contributes to its anti-proliferative and pro-apoptotic effects.
NF-κB Signaling Pathway
NG25 also effectively blocks the activation of the NF-κB pathway.[4] It potently inhibits the activation of IKKβ by TLR7 and TLR9 agonists, preventing the secretion of type 1 interferons.[3] This activity is crucial for its anti-inflammatory properties.
Experimental Protocols
The characterization of NG25's kinase inhibitory profile involves a series of in vitro and cell-based assays. Below is a generalized workflow and description of key experimental methodologies.
General Experimental Workflow
References
TAK1 and MAP4K2 inhibition by NG25
An In-depth Technical Guide to the Dual Inhibition of TAK1 and MAP4K2 by NG25
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG25 is a potent, type II kinase inhibitor that demonstrates dual activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a key mediator in inflammatory and stress response signaling, TAK1 is a critical node in pathways leading to the activation of NF-κB and MAPKs such as p38 and JNK. MAP4K2 is also implicated in stress-related signaling, including the TGF-β pathway. The ability of NG25 to potently inhibit both kinases makes it a valuable chemical probe for dissecting these complex signaling networks and a potential starting point for therapeutic development. This guide provides a comprehensive overview of the quantitative data, signaling pathways, and experimental methodologies associated with the characterization of NG25.
Chemical and Physical Properties of NG25
NG25, or N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide, is a small molecule inhibitor developed through the screening of a library of potential type II inhibitors.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C29H30F3N5O2 | [3][4] |
| Molecular Weight | 537.58 g/mol | [3][4] |
| CAS Number | 1315355-93-1 | [3][4] |
Mechanism of Action
NG25 functions as a type II kinase inhibitor . Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase activation loop, type II inhibitors bind to the inactive "DFG-out" conformation.[1] This mechanism is confirmed by a 2.4 Å co-crystal structure of TAK1 in complex with NG25, which shows the activation loop assuming the characteristic DFG-out state.[1][5] This mode of inhibition can offer greater selectivity compared to targeting the highly conserved ATP-binding pocket common to all kinases.
Quantitative Inhibition Data
Biochemical enzyme assays have been used to determine the half-maximal inhibitory concentration (IC50) of NG25 against a panel of kinases. The data highlights its potent, dual inhibition of TAK1 and MAP4K2, with significant activity against several other kinases.
Table 1: In Vitro Biochemical Inhibition Profile of NG25
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| MAP4K2 | 21.7 | [1][3][6] |
| TAK1 | 149 | [1][3][6] |
| LYN | 12.9 | [3] |
| CSK | 56.4 | [3] |
| ABL, ARG | 75.2 | [3] |
| FER | 82.3 | [3] |
| p38α | 102 | [3] |
| SRC | 113 | [3] |
| EphB2 | 672 | [3] |
| ZAK | 698 | [3] |
| EphA2 | 773 | [3] |
| EphB4 | 999 |[3] |
Table 2: Cellular Activity of NG25
| Cell Type | Stimulus | Downstream Pathway Measured | Cellular IC50 | Reference |
|---|---|---|---|---|
| Various Cells | TNFα, IL-1, etc. | TAK1 Downstream Signaling | 0.1 - 0.3 µM | [7] |
| TAK1-null MEF | TGFβ | MAP4K2 Downstream Signaling | 0.1 µM |[7] |
Signaling Pathways and Inhibition Logic
NG25 exerts its effects by intercepting key signaling cascades mediated by TAK1 and MAP4K2.
TAK1 Signaling Pathway
TAK1 is a central kinase that integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, to activate downstream pathways critical for immunity, inflammation, and cell survival.[8][9] Upon stimulation, TAK1 is activated via its association with TAK1 binding proteins (TABs) and subsequent ubiquitination events.[10][11] Activated TAK1 then phosphorylates and activates two major downstream branches: the IκB kinase (IKK) complex, leading to NF-κB activation, and MAP kinase kinases (MKKs), which in turn activate JNK and p38 MAPKs.[8][12]
Caption: The TAK1 signaling cascade from cytokine receptors to downstream effectors.
MAP4K2 Signaling
MAP4K2 (also known as GCK) has been reported to be a component of the TGF-β signaling pathway, where it is required to transduce signals from the TGF-β receptor to activate the p38 MAPK pathway.[1] This places MAP4K2 as an important mediator of cellular responses to TGF-β.
Caption: Simplified MAP4K2 signaling pathway downstream of TGF-β.
Logical Relationship of NG25 Dual Inhibition
NG25's dual specificity allows it to simultaneously block two distinct upstream kinases that converge on similar downstream effectors (like p38) or activate parallel pro-inflammatory and stress-response pathways.
Caption: NG25 acts as a dual inhibitor of TAK1 and MAP4K2 signaling pathways.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the activity of NG25.
In Vitro Biochemical Kinase Inhibition Assay
This protocol is designed to determine the IC50 of NG25 against purified kinases. It is based on methodologies used in large-scale kinase screening platforms.[1][2]
Objective: To quantify the direct inhibitory effect of NG25 on TAK1 and MAP4K2 enzymatic activity.
Materials:
-
Purified, active TAK1 and MAP4K2 enzymes.
-
Specific peptide substrate for each kinase.
-
ATP (Adenosine triphosphate).
-
NG25 stock solution (in DMSO).
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35, and DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or similar).
-
Microplate reader (luminometer).
Procedure:
-
Compound Preparation: Prepare a serial dilution of NG25 in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and its specific peptide substrate to each well.
-
Inhibitor Addition: Add the diluted NG25 or DMSO (vehicle control) to the wells. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of NG25 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Western Blot Assay for Downstream Signaling
This protocol assesses the ability of NG25 to inhibit TAK1-mediated signaling within a cellular context by measuring the phosphorylation of downstream targets.[1][2][3]
Objective: To validate the cellular activity of NG25 by observing the inhibition of cytokine-induced phosphorylation of IKK, p38, and JNK, or the degradation of IκBα.
Caption: Standard experimental workflow for a Western Blot analysis of kinase inhibition.
Materials:
-
Cell culture medium and supplements.
-
NG25 stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of NG25 (e.g., 100 nM, 1 µM) or DMSO for 1-2 hours.[6]
-
Stimulation: Add the stimulant (e.g., 20 ng/mL TNFα or 20 µM Doxorubicin) and incubate for a specified time (e.g., 15 minutes for TNFα, or 2-6 hours for Doxorubicin).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: After final washes, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to loading controls (e.g., total protein or β-actin).
Conclusion
NG25 is a well-characterized dual inhibitor of TAK1 and MAP4K2, acting through a type II binding mechanism. The quantitative data demonstrates its high potency in both biochemical and cellular assays. Its ability to block key inflammatory and stress-response pathways, including NF-κB and MAPK signaling, makes it an indispensable tool for researchers investigating these processes. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for the effective utilization of NG25 in a laboratory setting, facilitating further discoveries in signal transduction and drug development.
References
- 1. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NG-25 | C29H30F3N5O2 | CID 53340664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. graylab.stanford.edu [graylab.stanford.edu]
- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
NG25 Trihydrochloride (CAS: 1315355-93-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG25 is a potent, ATP-competitive, type II kinase inhibitor with dual specificity for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2 or GCK). By targeting these upstream kinases in critical signaling cascades, NG25 serves as a powerful pharmacological tool for investigating cellular processes such as inflammation, apoptosis, and cell proliferation. Its ability to modulate the NF-κB and MAPK signaling pathways makes it a compound of significant interest in oncology and immunology research. This guide provides a comprehensive overview of its technical specifications, biological activity, relevant experimental protocols, and the signaling pathways it modulates.
Chemical and Physical Properties
NG25 trihydrochloride is the salt form of the active free base, N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide.
| Property | Value |
| CAS Number | 1315355-93-1 |
| Molecular Formula | C₂₉H₃₀F₃N₅O₂ · 3HCl |
| Molecular Weight | 646.96 g/mol |
| Appearance | White to off-white/beige solid powder.[1][2] |
| Purity | ≥98% (HPLC).[1][2] |
| Solubility | Soluble in water (e.g., 5 mg/mL, clear solution).[1][2] |
| Storage | Store at 2-8°C, protected from light.[1][2] Stock solutions can be stored at -20°C for one year or -80°C for two years.[3] |
| SMILES | CC1=CC=C(C(NC2=CC=C(CN3CCN(CC)CC3)C(C(F)(F)F)=C2)=O)C=C1OC4=C(C=CN5)C5=NC=C4 |
| InChI Key | SMPGEBOIKULBCT-UHFFFAOYSA-N |
Biological Activity and Quantitative Data
NG25 functions as a dual inhibitor of TAK1 and MAP4K2, binding to the ATP pocket in a "DFG-out" conformation characteristic of type II inhibitors. This mechanism effectively blocks the kinase's ability to phosphorylate downstream substrates.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of NG25 has been characterized against a panel of kinases, revealing high potency for its primary targets and several off-targets.
| Target | IC₅₀ (nM) | Assay Type |
| MAP4K2 | 21.7 | Z'-Lyte Assay |
| TAK1 | 149 | LanthaScreen Binding |
| LYN | 12.9 | Not Specified |
| CSK | 56.4 | Not Specified |
| ABL | 75.2 | Z'-Lyte Assay |
| FER | 82.3 | Not Specified |
| p38α | 102 | Z'-Lyte Assay |
| SRC | 113 | Not Specified |
| EphB2 | 672 | Not Specified |
| ZAK | 698 | Not Specified |
| EphA2 | 773 | Not Specified |
| EphB4 | 999 | Not Specified |
| ZC1/HGK | 3250 | Not Specified |
| RAF1 | 7590 | Not Specified |
| (Data sourced from MedChemExpress.[3]) |
Cellular Activity
In cellular contexts, NG25 effectively inhibits signaling pathways downstream of its targets at nanomolar concentrations.
-
Cytokine Signaling: NG25 inhibits the phosphorylation of IKK, p38, and JNK induced by cytokines like TNFα and IL-1 with an IC₅₀ between 100 and 300 nM in various cell types.[4]
-
TGFβ Signaling: In TAK1-null Mouse Embryonic Fibroblasts (MEFs), NG25 inhibits TGFβ-induced MAP4K2 downstream signaling with an IC₅₀ of 100 nM.[4]
-
Immunomodulation: NG25 is a potent suppressor of CpG-stimulated IFNα secretion and CL097-stimulated IFNβ secretion, achieving complete inhibition at 400 nM.[3]
-
Antiproliferative Effects: NG25 reduces the viability of various breast cancer cell lines in a dose-dependent manner.[3]
In Vivo Pharmacokinetics (Mouse)
Pharmacokinetic studies have been performed, providing key parameters for in vivo experimental design.
| Parameter | Value |
| T₁/₂ | 2.0 hours |
| CL | 80.8 mL/min/Kg |
| Vss | 11.9 L/Kg |
| F (%) | 70% (Bioavailability) |
| (Data sourced from Gray Lab, J Med Chem. 2014 jm500480k.[4]) |
Signaling Pathways Modulated by NG25
NG25 primarily exerts its effects by inhibiting the TAK1 and MAP4K2 kinases, which are central nodes in several signaling pathways.
TAK1 Signaling Pathway
TAK1 is a key mediator of pro-inflammatory and stress-response pathways. It is activated by stimuli such as TNF-α, IL-1, and lipopolysaccharide (LPS). Once activated, TAK1 phosphorylates and activates two major downstream cascades: the IKK complex (leading to NF-κB activation) and the MKKs (leading to JNK and p38 activation). NG25's inhibition of TAK1 blocks these downstream events.
Caption: NG25 inhibits the TAK1 signaling pathway.
MAP4K2 Signaling Pathway
The signaling network for MAP4K2 (GCK) is less defined than for TAK1. It is known to be activated by stimuli like TNF-α and can participate in the JNK signaling cascade. Some evidence also suggests a role in mediating TGFβ signals to p38, independent of TAK1. More recent studies link MAP4K2 to the Hippo and autophagy pathways in response to energy stress.
Caption: NG25 inhibits the less-defined MAP4K2 signaling pathway.
Experimental Protocols
The following protocols are representative methodologies for using NG25 to study its effects on cell signaling and viability. They are based on published studies and should be optimized for specific cell lines and experimental conditions.
Protocol: Inhibition of TAK1-Mediated Signaling (Western Blot)
This protocol describes how to assess NG25's ability to inhibit the phosphorylation of downstream targets of TAK1, such as p38, and prevent the degradation of IκBα in response to a stimulus.
1. Cell Culture and Treatment:
- Plate breast cancer cells (e.g., T-47D, MCF7) in complete medium and grow to 70-80% confluency.
- Pre-treat cells with NG25 (e.g., 2 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with an appropriate agonist, such as Doxorubicin (20 µM), for various time points (e.g., 0, 2, 4, 6 hours).[3]
2. Protein Lysate Preparation:
- After treatment, place plates on ice and wash cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
3. Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
- Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-p38, total p38, IκBα, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Protocol: Cell Viability Assay (MTT/WST-1 Assay)
This protocol measures the effect of NG25 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
1. Cell Plating:
- Seed breast cancer cells (e.g., MDA-MB-231, BT-549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of NG25 in complete medium.
- Remove the old medium from the wells and add 100 µL of medium containing various concentrations of NG25 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
3. Viability Measurement:
- Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
- Incubate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan crystals.
- If using MTT, add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.
- Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
4. Data Analysis:
- Subtract the background absorbance from a blank well (medium only).
- Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability).
- Plot the percentage of cell viability against the log concentration of NG25 and fit a dose-response curve to calculate the IC₅₀ value.
Experimental and Logical Workflows
A typical research workflow to characterize the effects of NG25 involves a multi-step process from initial hypothesis to detailed mechanistic studies.
Caption: A logical workflow for investigating NG25's biological effects.
Synthesis Outline
The synthesis of NG25 involves a multi-step process culminating in the coupling of two key fragments.
References
Technical Guide: Physiochemical Properties of NG25 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG25 trihydrochloride is a potent, dual-inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a type II kinase inhibitor, it binds to the ATP-binding pocket of these kinases, holding them in an inactive conformation. This inhibitory action blocks downstream signaling pathways, such as the activation of IκB Kinase (IKK) and subsequent nuclear factor-κB (NF-κB) signaling. This technical guide provides a comprehensive overview of the core physiochemical properties of this compound, along with detailed experimental protocols and a visualization of its role in relevant signaling pathways.
Physiochemical Properties
The physiochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
Chemical and Physical Properties
A compilation of the known chemical and physical data for this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide trihydrochloride | N/A |
| Molecular Formula | C₂₉H₃₀F₃N₅O₂ · 3HCl | [1][2][3][4] |
| Molecular Weight | 646.96 g/mol | [1][2][3][4] |
| CAS Number | 1315355-93-1 | [1][2][3] |
| Appearance | White to beige powder | [1][2][3] |
| Purity (by HPLC) | ≥98% | [1][2][3] |
| Melting Point | Not experimentally available. | N/A |
| pKa | Not experimentally available. | N/A |
Solubility
Solubility is a crucial parameter for drug formulation and delivery. The available solubility data for this compound and its free base form are presented in Table 2.
| Solvent | Solubility (this compound) | Solubility (NG25 free base) | Source |
| Water | 5 mg/mL (clear solution) | Insoluble | [1][2][3] |
| DMSO | Data not available | 25 mg/mL (46.5 mM) | [5] |
| Ethanol | Data not available | 3 mg/mL | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental data. The following sections describe standard protocols for determining the key physiochemical properties discussed above.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate initially to determine an approximate melting range.
-
The determination is then repeated with a fresh sample, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of pKa
The pKa is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like this compound, multiple pKa values will exist.
Methodology: Potentiometric Titration
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are used.
-
Titration:
-
The solution of this compound is placed in a beaker with the pH electrode and a magnetic stir bar.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
The equivalence points, where the acid has been completely neutralized by the base, are identified as the points of steepest inflection on the curve.
-
The pKa values are determined from the pH at the half-equivalence points.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed container.
-
Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Sample Analysis:
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Solubility Value: The determined concentration represents the equilibrium solubility of the compound in water at that temperature.
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the TAK1 and MAP4K2 kinases, which are key components of inflammatory signaling pathways. The inhibition of these kinases disrupts the downstream activation of the IKK complex, which is crucial for the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and type I interferons.
TAK1/MAP4K2 Signaling Pathway
The following diagram illustrates the signaling cascade involving TAK1 and MAP4K2 and the point of inhibition by NG25.
Caption: NG25 inhibits TAK1 and MAP4K2 signaling pathways.
Experimental Workflow for Kinase Inhibition Assay
The inhibitory activity of NG25 on its target kinases is typically determined using in vitro kinase assays.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion
This technical guide provides a summary of the core physiochemical properties of this compound. While key experimental data for melting point and pKa are not currently available in public databases, the provided protocols outline the standard methods for their determination. The visualization of the signaling pathway highlights the mechanism of action of NG25 as a dual inhibitor of TAK1 and MAP4K2, providing a rationale for its potential therapeutic applications in inflammatory and related diseases. Further experimental characterization of its physiochemical properties will be crucial for its continued development.
References
- 1. NG-25 | C29H30F3N5O2 | CID 53340664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A critical role for MAPK signalling pathways in the transcriptional regulation of toll like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitrogen trichloride | Cl3N | CID 61437 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Effects of NG25 Trihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NG25 is a potent, cell-permeable small molecule inhibitor primarily targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). By inhibiting these upstream kinases, NG25 effectively modulates critical downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) cascades. This inhibition leads to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those with mutations in the KRAS gene. This document provides a comprehensive overview of the signaling effects of NG25, quantitative data on its inhibitory activities, detailed experimental protocols for assessing its mechanism of action, and visual diagrams of the affected pathways.
Core Mechanism of Action and Target Profile
NG25 functions as a dual inhibitor of TAK1 and MAP4K2, key regulators in cellular stress and inflammatory signaling. TAK1 is a central node in pathways leading to the activation of NF-κB and the MAPK kinases JNK and p38. MAP4K2 (also known as GCK) is involved in the JNK signaling cascade. While its primary targets are TAK1 and MAP4K2, NG25 also demonstrates potent inhibitory activity against a range of other kinases.
Table 1: Kinase Inhibition Profile of NG25
This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of NG25 against a panel of kinases, highlighting its potency and selectivity.
| Target Kinase | IC50 (nM) |
| LYN | 12.9 |
| MAP4K2 | 21.7 |
| CSK | 56.4 |
| ABL, ARG | 75.2 |
| FER | 82.3 |
| p38α | 102 |
| SRC | 113 |
| TAK1 | 149 |
| Eph B2 | 672 |
| ZAK | 698 |
| Eph A2 | 773 |
| Eph B4 | 999 |
| ZC1/HGK | 3250 |
| RAF1 | 7590 |
Downstream Signaling Pathways Modulated by NG25
The primary consequence of TAK1 and MAP4K2 inhibition by NG25 is the suppression of the MAPK and NF-κB signaling pathways. These pathways are crucial for cell survival, proliferation, and inflammatory responses.
Inhibition of the MAPK Cascade
TAK1 is an essential upstream activator for the JNK and p38 MAPK pathways, while MAP4K2 also contributes to JNK activation. By inhibiting these kinases, NG25 effectively blocks the phosphorylation and subsequent activation of JNK and p38. Studies have shown that NG25 treatment leads to the inhibition of ERK, JNK, and p38 phosphorylation in KRAS-mutant colorectal cancer cells.[1] In breast cancer cells, NG25 has been demonstrated to partially block doxorubicin-induced p38 phosphorylation.[2][3]
Inhibition of the NF-κB Pathway
TAK1 is indispensable for the activation of the canonical NF-κB pathway in response to inflammatory cytokines and genotoxic stress. It phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα). This marks IκBα for degradation, allowing the NF-κB transcription factor to translocate to the nucleus and activate pro-survival genes. NG25 blocks this process by inhibiting TAK1, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[1][2][3]
Cellular Effects of NG25
The inhibition of MAPK and NF-κB signaling translates into potent anti-cancer effects, including reduced cell viability and induction of apoptosis.
Cytotoxicity in Cancer Cells
NG25 demonstrates a dose-dependent cytotoxic effect on various breast cancer cell lines. The IC50 values after 72 hours of treatment highlight its efficacy across different molecular subtypes.[4]
Table 2: Cytotoxic Activity (IC50) of NG25 in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | IC50 (µM) after 72h |
| T-47D | Luminal A (ER+) | 11.23 |
| MCF7 | Luminal A (ER+) | 12.35 |
| HCC1954 | HER2+ | 8.97 |
| MDA-MB-231 | Triple-Negative | 4.65 |
| BT-549 | Triple-Negative | 6.23 |
Induction of Apoptosis
By suppressing pro-survival pathways (NF-κB) and stress response pathways (p38/JNK), NG25 sensitizes cancer cells to apoptosis. In KRAS-mutant colorectal cancer cells, NG25 induces caspase-dependent apoptosis by regulating the B-cell lymphoma-2 (Bcl-2) and the inhibitor of apoptosis protein (IAP) families.[1] Furthermore, NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells.[1][2]
Experimental Protocols
To assist researchers in validating and expanding upon these findings, this section provides detailed methodologies for key experiments.
Protocol: Western Blot for Phosphorylated Kinases
This protocol is designed to assess the effect of NG25 on the phosphorylation status of downstream targets like p38, JNK, and ERK, and the degradation of IκBα.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231 or HCT116) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours if necessary to reduce basal kinase activity.
-
Pre-treat cells with desired concentrations of NG25 (e.g., 1-10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 20 ng/mL TNF-α or 1 µM Doxorubicin) for 15-30 minutes to induce pathway activation.
2. Protein Lysate Preparation:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Electroblotting:
-
Normalize protein samples to equal concentrations (e.g., 20-30 µg per lane) with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.
Protocol: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
1. Cell Transfection:
-
One day prior to transfection, seed cells (e.g., HEK293T) in a 96-well plate at a density that will reach ~80% confluency the next day.
-
Co-transfect cells with an NF-κB firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
2. Treatment and Induction:
-
Pre-treat the transfected cells with various concentrations of NG25 or DMSO for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
3. Cell Lysis:
-
Remove the medium and gently wash the cells with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
4. Luminescence Measurement:
-
Use a dual-luciferase assay system according to the manufacturer's instructions.
-
In a luminometer, sequentially inject the firefly luciferase substrate and measure the luminescence (Reading A).
-
Subsequently, inject the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla signal) and measure the Renilla luminescence (Reading B).
-
Calculate the normalized NF-κB activity by dividing Reading A by Reading B for each well.
Conclusion
NG25 trihydrochloride is a powerful research tool for investigating cellular signaling pathways. Its potent and dual inhibition of TAK1 and MAP4K2 provides a specific mechanism for disrupting the MAPK and NF-κB cascades. The downstream consequences—inhibition of cell proliferation and induction of apoptosis—make it a compound of significant interest in oncology research, particularly for malignancies driven by aberrant survival signaling. The data and protocols provided herein serve as a comprehensive guide for professionals seeking to utilize NG25 in their research and development efforts.
References
- 1. NG25, a Dual Inhibitor of TAK1 and MAP4K2, Enhances Doxorubicin-mediated Apoptosis in Breast Cancer | MedChemExpress [medchemexpress.eu]
- 2. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
NG25 Trihydrochloride: A Technical Guide to its Role in Innate Immunity Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG25 trihydrochloride is a potent, cell-permeable small molecule inhibitor that has garnered significant interest for its targeted effects on key signaling cascades within the innate immune system. This technical guide provides an in-depth overview of the mechanism of action of NG25, its impact on critical inflammatory pathways, and relevant experimental data and protocols for researchers in immunology and drug development.
NG25 is recognized as a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2] Its primary role in modulating innate immunity stems from the inhibition of TAK1, a crucial kinase that functions as a central node in the signaling pathways initiated by various pattern recognition receptors (PRRs), including the Toll-like Receptors (TLRs). By targeting TAK1, NG25 effectively dampens the downstream activation of major inflammatory transcription factors and kinase cascades, leading to a reduction in the production of pro-inflammatory cytokines and mediators.
Mechanism of Action: Inhibition of the TAK1 Signaling Complex
The innate immune response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by PRRs such as TLRs. Upon ligand binding, most TLRs recruit adaptor proteins like MyD88, leading to the activation of IRAK kinases and the subsequent recruitment and activation of TRAF6, an E3 ubiquitin ligase.[3] TRAF6, in turn, activates the TAK1 complex, which is the primary target of NG25.
The inhibition of TAK1 by NG25 has profound effects on two major downstream signaling pathways: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Impact on the NF-κB Signaling Pathway
NG25 is a potent inhibitor of NF-κB activation.[4][5] By blocking TAK1, it prevents the activation of the IκB kinase (IKK) complex (IKKα/IKKβ). This, in turn, inhibits the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which normally sequesters NF-κB dimers in the cytoplasm.[6] Consequently, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Impact on the MAPK Signaling Pathway
In addition to its effects on the NF-κB pathway, NG25 also blocks TAK1-mediated activation of the MAPK signaling cascades. This includes the downstream phosphorylation and activation of key MAP kinases such as p38, JNK, and ERK.[4][5][6] These kinases play critical roles in the inflammatory response by regulating the expression of various inflammatory genes and controlling cellular processes like apoptosis and proliferation.
Quantitative Data
The inhibitory activity of NG25 has been quantified against its primary targets and other kinases, as well as in cellular assays.
| Target | IC50 (nM) | Reference |
| TAK1 | 149 | [2] |
| MAP4K2 | 21.7 | [2] |
| LYN | 12.9 | [2] |
| CSK | 56.4 | [2] |
| FER | 82.3 | [2] |
| p38α | 102 | [2] |
| ABL | 75.2 | [2] |
| SRC | 113 | [2] |
| Cellular Assay | IC50 (µM) | Reference |
| Inhibition of TAK1 downstream signaling (TNFα, IL-1 stimulated) | 0.1 - 0.3 | [1] |
| Inhibition of MAP4K2 downstream signaling (TGFβ stimulated in TAK1-null MEFs) | 0.1 | [1] |
Visualizing the Impact of NG25 on Innate Immunity Pathways
TLR4 Signaling Pathway Inhibition by NG25
Caption: NG25 inhibits TAK1, blocking both NF-κB and MAPK pathways in TLR4 signaling.
Experimental Workflow for Assessing NG25 Efficacy
Caption: Workflow for evaluating NG25's impact on TLR-stimulated immune cells.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of NG25 on innate immune signaling pathways.
Western Blot for Phosphorylated Kinases and IκBα Degradation
This protocol is designed to assess the effect of NG25 on the phosphorylation of MAPK proteins (p38, JNK) and the degradation of IκBα.
Methodology:
-
Cell Culture and Treatment:
-
Seed immune cells (e.g., RAW 264.7 macrophages or human PBMCs) in 6-well plates and culture overnight.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4) for a predetermined time (e.g., 15-30 minutes for kinase phosphorylation, 30-60 minutes for IκBα degradation).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-JNK, JNK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimulation and NG25 treatment.
Methodology:
-
Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the transfected cells with NG25 or vehicle control for 1-2 hours.
-
Stimulate the cells with a relevant agonist (e.g., TNFα or IL-1β) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines into the cell culture supernatant.
Methodology:
-
Cell Culture and Treatment:
-
Seed immune cells in a 96-well plate.
-
Pre-treat cells with NG25 or vehicle control for 1-2 hours.
-
Stimulate with a TLR agonist (e.g., LPS).
-
Incubate for a longer period suitable for cytokine production (e.g., 12-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
-
ELISA Procedure:
-
Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., TNFα, IL-6) using commercially available kits.
-
Follow the manufacturer's instructions for coating, blocking, antibody incubations, and substrate development.
-
Measure the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of TAK1 in innate immunity and inflammation. Its ability to potently and dually inhibit TAK1 and MAP4K2 allows for the effective blockade of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The data and protocols presented in this guide provide a framework for researchers to explore the therapeutic potential of targeting TAK1 in various inflammatory and autoimmune diseases. Further in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic efficacy of NG25 in relevant disease models.[4][6][7][8][9]
References
- 1. graylab.stanford.edu [graylab.stanford.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Parachlorella beijerinckii-derived carotenoids ameliorate inflammation in a psoriasis-like mouse model via modulation of pro-inflammatory cytokines in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NG25 Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG25 trihydrochloride is a potent, cell-permeable small molecule inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). As a dual inhibitor, NG25 serves as a critical tool for investigating the roles of these kinases in various signaling pathways, including those involved in inflammation, cell proliferation, apoptosis, and immune responses. These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidelines for data interpretation, and a summary of its known effects on cellular signaling.
Mechanism of Action: NG25 functions as a Type II kinase inhibitor, binding to the DFG-out conformation of the kinase domain of both TAK1 and MAP4K2. This mode of inhibition stabilizes an inactive conformation of the enzymes, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| TAK1 (MAP3K7) | 149 |
| MAP4K2 | 21.7 |
Table 2: Cellular Activity of NG25 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Treatment Concentration (µM) | Observed Effect |
| HCT116 | 2.5 - 5 | Inhibition of cell proliferation, induction of caspase-dependent apoptosis. |
| LoVo | 2.5 - 5 | Reduced cell viability and increased apoptosis. |
| SW480 | 2.5 - 5 | Decreased phosphorylation of p38, JNK, and ERK; blockage of NF-κB activation. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve the appropriate weight of the compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of NG25 from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest NG25 concentration.
-
Remove the medium from the wells and add 100 µl of the medium containing the different concentrations of NG25 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of NG25 (e.g., 2.5 µM and 5 µM) or vehicle control for the specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Downstream Signaling
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with NG25 (e.g., 5 µM) for various time points (e.g., 0, 30, 60, 120 minutes) or for a fixed time (e.g., 48 hours) with different concentrations.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
NG25 inhibits TAK1 and MAP4K2, which are key upstream kinases in several important signaling pathways.
TAK1 Signaling Pathway
TAK1 is a central mediator of pro-inflammatory and stress-response pathways. It is activated by stimuli such as TNF-α, IL-1β, and Toll-like receptor (TLR) ligands. Once activated, TAK1 phosphorylates and activates the IKK complex, leading to the activation of the NF-κB pathway. It also activates MKKs, which in turn activate the JNK and p38 MAPK pathways.
Application Notes and Protocols: NG25 Trihydrochloride for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG25 trihydrochloride is a potent and selective inhibitor of Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in multiple pathways that regulate inflammation, immunity, and cell survival. In the context of cancer, TAK1 signaling is frequently dysregulated and has been implicated in tumor progression, metastasis, and resistance to therapy. By inhibiting TAK1, this compound presents a promising tool for investigating the role of this kinase in various cancer types and as a potential therapeutic agent. These application notes provide detailed protocols for studying the effects of this compound on cancer cell lines.
Data Presentation
The cytotoxic effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below. These values were obtained from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[1][2][3][4]
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MDA-MB-231 | 2.85 |
| MCF7 | 10.3 | |
| BT-549 | 3.45 | |
| HS 578T | 4.21 | |
| T-47D | 9.87 | |
| Lung Cancer | A549 | 8.76 |
| NCI-H460 | 7.54 | |
| NCI-H226 | 5.12 | |
| Colorectal Cancer | HCT116 | 6.98 |
| HT29 | 9.23 | |
| Skin Cancer | A375 | 4.56 |
| SK-MEL-28 | 6.78 | |
| Ovarian Cancer | OVCAR-3 | 7.99 |
| SK-OV-3 | 8.55 | |
| Prostate Cancer | PC-3 | 5.43 |
| DU 145 | 6.11 | |
| Pancreatic Cancer | PANC-1 | 4.87 |
| MIA PaCa-2 | 5.92 |
Note: IC50 values can vary depending on the assay conditions, including cell density, treatment duration, and the specific viability assay used.
Studies have also indicated that this compound exhibits lower toxicity in normal breast epithelial cell lines, such as MCF-10A and HMEC, compared to breast cancer cell lines, suggesting a potential therapeutic window.[5][6]
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the efficacy of this compound in cancer cell line studies.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using the Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response curve with concentrations ranging from 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of TAK1 Signaling Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the TAK1 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-IKKβ, anti-IKKβ, anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
TAK1 Signaling Pathway and Inhibition by NG25
References
- 1. Drug: NG-25 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomics of Drug Sensitivity in Cancer - The Cancer Dependency Map at Sanger [depmap.sanger.ac.uk]
- 4. GDSC: Genomics of Drug Sensitivity in Cancer [sanger.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of NG25 in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG25 is a potent, dual ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), with IC50 values of 149 nM and 21.7 nM, respectively[1]. In the context of breast cancer, NG25 has emerged as a promising small molecule inhibitor, particularly for its ability to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin. These application notes provide an overview of NG25's mechanism of action, its effects on various breast cancer cell lines, and detailed protocols for its use in in vitro research settings.
Mechanism of Action
In breast cancer, the pro-survival NF-κB and MAPK signaling pathways are often constitutively active or can be induced by genotoxic stress from chemotherapy, such as doxorubicin treatment. This activation can lead to therapeutic resistance. NG25 exerts its anti-cancer effects by inhibiting TAK1, a key upstream kinase in both the NF-κB and MAPK signaling cascades[2][3].
Doxorubicin, a widely used chemotherapeutic agent, induces DNA damage, which in turn activates TAK1. Activated TAK1 then phosphorylates downstream targets, leading to the activation of the IKK complex and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and promote the expression of pro-survival genes. Simultaneously, TAK1 activation leads to the phosphorylation and activation of p38 MAPK, which also contributes to cell survival.
NG25 intervenes by directly inhibiting TAK1, thereby preventing the phosphorylation of IKK and p38 MAPK. This blockade results in the stabilization of IκBα, sequestration of NF-κB in the cytoplasm, and inhibition of the p38 MAPK pathway[2][4]. The overall effect is a suppression of pro-survival signals, leading to an enhanced apoptotic response to doxorubicin in breast cancer cells[2][3][4].
Data Presentation
In Vitro Efficacy of NG25 in Breast Cancer Cell Lines
NG25 has demonstrated cytotoxic effects across a panel of human breast cancer cell lines, representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized below.
| Cell Line | Molecular Subtype | IC50 (µM) |
| T-47D | Luminal A (ER+, PR+/-, HER2-) | ~15 |
| MCF7 | Luminal A (ER+, PR+/-, HER2-) | >20 |
| HCC1954 | HER2+ | ~12.5 |
| MDA-MB-231 | Triple-Negative (TNBC) | ~7.5 |
| BT-549 | Triple-Negative (TNBC) | ~10 |
Data compiled from publicly available research findings. Actual IC50 values may vary based on experimental conditions.
Mandatory Visualizations
Caption: NG25 inhibits TAK1, blocking doxorubicin-induced NF-κB and MAPK pro-survival signaling.
Caption: General experimental workflow for evaluating the effects of NG25 in breast cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol is for determining the cytotoxic effects of NG25 alone or in combination with doxorubicin on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
NG25 (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of NG25 and/or doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to assess the effect of NG25 on the phosphorylation of p38 and the degradation of IκBα.
Materials:
-
Breast cancer cells
-
6-well cell culture plates
-
NG25 and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with NG25 for a specified time (e.g., 1 hour) before adding doxorubicin for another specified time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by NG25 and/or doxorubicin.
Materials:
-
Breast cancer cells
-
6-well cell culture plates
-
NG25 and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with NG25 and/or doxorubicin as desired.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Anchorage-Independent Growth Assay (Soft Agar Assay)
This protocol assesses the effect of NG25 on the tumorigenic potential of breast cancer cells.
Materials:
-
Breast cancer cells
-
6-well plates
-
Agar
-
2X complete culture medium
-
NG25
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer by mixing cells (e.g., 8,000 cells/well) with 0.3% agar in complete medium containing NG25 at various concentrations.
-
Carefully layer the cell-agar mixture on top of the base layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the colonies with medium containing NG25 every 3-4 days.
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies and analyze the effect of NG25 on anchorage-independent growth.
Conclusion
NG25 is a valuable research tool for investigating the role of the TAK1 signaling pathway in breast cancer progression and therapeutic resistance. Its ability to enhance the efficacy of conventional chemotherapy highlights its potential as a component of combination therapies. The protocols provided herein offer a framework for researchers to explore the multifaceted effects of NG25 in breast cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NG25, a Dual Inhibitor of TAK1 and MAP4K2, Enhances Doxorubicin-mediated Apoptosis in Breast Cancer | MedChemExpress [medchemexpress.eu]
Application Notes and Protocols: NG25 Trihydrochloride for Studying Inflammatory Responses
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation is a key component of many diseases. The study of inflammatory pathways is crucial for the development of new therapeutic agents. NG25 trihydrochloride has emerged as a valuable tool for researchers in this field due to its specific mechanism of action. This document provides detailed application notes and protocols for the use of this compound in studying inflammatory responses.
Mechanism of Action
This compound is a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a key signaling molecule in the inflammatory cascade, playing a crucial role in the activation of downstream pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. By inhibiting TAK1, this compound effectively blocks these downstream signaling events, leading to a reduction in the inflammatory response.
Signaling Pathway of TAK1 Inhibition by this compound
Caption: this compound inhibits TAK1, blocking NF-κB and MAPK pathways.
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the effect of this compound on inflammatory responses.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50.2 ± 5.1 | 35.8 ± 4.2 | 12.5 ± 1.8 |
| LPS (100 ng/mL) | 1250.6 ± 110.3 | 980.4 ± 85.7 | 450.2 ± 39.6 |
| LPS + NG25 (1 µM) | 250.1 ± 28.9 | 180.7 ± 20.1 | 85.3 ± 9.8 |
| LPS + NG25 (10 µM) | 75.4 ± 9.2 | 55.3 ± 6.8 | 25.1 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury
| Treatment Group | Bronchoalveolar Lavage (BAL) Fluid Total Cells (x10⁵) | Lung Myeloperoxidase (MPO) Activity (U/g tissue) |
| Saline Control | 1.2 ± 0.3 | 0.5 ± 0.1 |
| LPS (5 mg/kg) | 15.8 ± 1.9 | 4.2 ± 0.5 |
| LPS + NG25 (10 mg/kg) | 5.3 ± 0.7 | 1.8 ± 0.3 |
| LPS + NG25 (25 mg/kg) | 2.1 ± 0.4 | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophages
This protocol details the methodology for assessing the anti-inflammatory effect of this compound in a cell-based assay.
Experimental Workflow
Caption: Workflow for in vitro cytokine inhibition assay.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare stock solutions of this compound in sterile DMSO and dilute to final concentrations in cell culture medium.
-
Remove the old medium from the cells and pre-treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL and incubate for 6 hours.
-
Collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: In Vivo Assessment of Anti-Inflammatory Activity in a Mouse Model of Acute Lung Injury
This protocol describes the use of this compound in an animal model of inflammation.
Experimental Workflow
Caption: Workflow for in vivo acute lung injury model.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer this compound (e.g., 10 and 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection one hour prior to LPS challenge.
-
Anesthetize the mice and intratracheally instill LPS (5 mg/kg in 50 µL of sterile saline) to induce acute lung injury. Control mice receive sterile saline.
-
Six hours after LPS administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS into the lungs three times. Determine the total cell count in the BAL fluid using a hemocytometer.
-
Harvest the lung tissue, homogenize, and measure myeloperoxidase (MPO) activity using a commercial kit as an indicator of neutrophil infiltration.
Conclusion
This compound is a powerful research tool for dissecting the role of the TAK1 signaling pathway in inflammatory processes. The protocols and data presented here provide a framework for utilizing this compound in both in vitro and in vivo models of inflammation. These studies can contribute to a better understanding of inflammatory diseases and the development of novel therapeutic strategies.
Preparation of NG25 Trihydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of NG25 trihydrochloride, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Adherence to this protocol is critical for ensuring the integrity and reproducibility of experimental results. This guide includes quantitative data, a step-by-step preparation protocol, safety precautions, and a diagram of the TAK1 signaling pathway.
Introduction
This compound is a small molecule inhibitor that plays a crucial role in studying cellular signaling pathways, particularly those involved in inflammation, immunity, and cancer. It primarily targets TAK1 and MAP4K2, key kinases in the MAP kinase signaling cascade. Accurate preparation of a stock solution is the first and a critical step for in vitro and in vivo studies. This document outlines a standardized procedure for the solubilization and storage of this compound to ensure consistent performance in downstream applications.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 646.96 g/mol | |
| Appearance | White to beige powder | |
| Solubility in Water | 5 mg/mL | |
| Solubility in DMSO | 2 mg/mL | |
| Storage of Powder | 2-8°C, protect from light | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration of the stock solution may be adjusted based on experimental needs and the solubility of the compound in the chosen solvent.
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Safety Precautions
This compound should be handled with care. Wear appropriate PPE at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
3.3. Step-by-Step Protocol
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution in DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound:
-
Volume (L) = (0.001 g / 646.96 g/mol ) / 0.010 mol/L = 0.0001546 L = 154.6 µL
-
-
Therefore, add 154.6 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.
-
-
Dissolution: Add the calculated volume of the appropriate solvent (DMSO or water) to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid in solubilization. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1] Store the aliquots at -20°C or -80°C for long-term storage. When needed, thaw a single aliquot and keep it on ice during use. Discard any unused portion of the thawed aliquot.
Quality Control
To ensure the quality and concentration of the prepared stock solution, it is advisable to perform a quality control check. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and concentration of the stock solution.
Signaling Pathway
NG25 is a potent dual inhibitor of TAK1 and MAP4K2. TAK1 is a central kinase in several signaling pathways that regulate inflammation, immunity, and cell survival. The following diagram illustrates the position of TAK1 in these pathways and its downstream effectors.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using the this compound stock solution in a typical cell-based assay.
References
NG25 Trihydrochloride: Application Notes and Protocols for TAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG25 trihydrochloride is a potent, ATP-competitive, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1] As a key mediator in the signaling pathways of pro-inflammatory cytokines, TAK1 represents a critical target in the study and potential treatment of various inflammatory diseases and cancers. These application notes provide detailed protocols for the use of this compound to inhibit TAK1 in cellular assays, including recommended working concentrations, and methodologies for assessing its biological effects.
Introduction to this compound
This compound is a small molecule inhibitor that has been characterized for its potent inhibition of TAK1 and MAP4K2.[1] It is a valuable tool for investigating the physiological and pathological roles of TAK1-mediated signaling pathways. TAK1 is a central kinase that integrates signals from various stimuli, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and lipopolysaccharide (LPS), to activate downstream pathways such as NF-κB, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of NG25
| Target Kinase | IC50 (nM) |
| TAK1 | 149 |
| MAP4K2 | 21.7 |
Data sourced from MedchemExpress and R&D Systems.[7]
Table 2: Recommended Working Concentrations for Cellular Assays
| Application | Recommended Concentration Range | Cell Type Examples | Reference(s) |
| Inhibition of TAK1-mediated signaling | 100 nM - 1 µM | Mouse Embryonic Fibroblasts (MEFs) | [8] |
| Sensitization of breast cancer cells to Doxorubicin | 2 µM | T-47D, MCF7, HCC1954, MDA-MB-231, BT-549 | |
| Inhibition of NLRP3 inflammasome activation | 2 µM | Bone Marrow-Derived Macrophages (BMDMs) | [9] |
| General TAK1 inhibition in cell culture | 100 nM | Various | [10] |
Signaling Pathway
The diagram below illustrates the central role of TAK1 in inflammatory signaling pathways and its inhibition by NG25.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. google.com [google.com]
- 5. nacalai.com [nacalai.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Experimental Use of NG25 Trihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of NG25 trihydrochloride, a dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), in mouse models of cancer. The protocols and data presented are based on preclinical research and are intended to guide researchers in designing and conducting their own in vivo studies.
Introduction
This compound has emerged as a promising small molecule inhibitor with potential applications in oncology. It functions by targeting TAK1, a key signaling node in inflammatory and cell survival pathways, and MAP4K2. Dysregulation of these pathways is implicated in the pathogenesis of various cancers. This document details the mechanism of action, experimental protocols, and key findings from the use of this compound in mouse models, with a focus on colorectal and breast cancer.
Mechanism of Action
This compound is a type II kinase inhibitor that potently targets TAK1 and MAP4K2.[1] Its mechanism of action in cancer involves the inhibition of pro-survival signaling pathways, leading to apoptosis and suppression of tumor growth. Specifically, NG25 has been shown to:
-
Inhibit NF-κB Signaling: By blocking TAK1, NG25 prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the transcription factor NF-κB in an inactive state in the cytoplasm. This is crucial as NF-κB promotes the expression of genes involved in cell survival and proliferation.[1]
-
Suppress MAPK Pathways: NG25 inhibits the phosphorylation of downstream MAPKs, including p38 and JNK, which are involved in cellular stress responses and can contribute to tumor progression.[1]
-
Induce Apoptosis: Through the inhibition of pro-survival pathways, NG25 promotes caspase-dependent apoptosis. This is mediated by the regulation of the B-cell lymphoma-2 (Bcl-2) family of proteins and the inhibitor of apoptosis protein (IAP) family.[1]
-
Sensitize Cancer Cells to Chemotherapy: In breast cancer models, NG25 has been demonstrated to enhance the apoptotic effects of doxorubicin, a commonly used chemotherapeutic agent.[2][3]
Signaling Pathway
The following diagram illustrates the key signaling pathways modulated by this compound.
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vivo Orthotopic Colorectal Cancer Mouse Model
This protocol is adapted from a study investigating the effect of NG25 on KRAS-mutant colorectal cancer.[1]
1. Cell Culture:
- Human colorectal cancer cell lines with KRAS mutations (e.g., HCT116, LoVo) are cultured in appropriate media (e.g., McCoy's 5A or F-12K Medium) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
2. Animal Model:
- Male BALB/c nude mice (4-6 weeks old) are used.
- Mice are anesthetized (e.g., with pentobarbital sodium, 50 mg/kg, intraperitoneally).
- A small abdominal incision is made to expose the cecum.
- 1x10^6 KRAS-mutant colorectal cancer cells in 50 µL of serum-free medium are injected into the subserosal layer of the cecum.
- The abdominal wall and skin are closed with sutures.
3. Treatment Protocol:
- Mice are randomly assigned to treatment and control groups.
- This compound is dissolved in a vehicle solution (e.g., DMSO and polyethylene glycol).
- NG25 is administered via intraperitoneal injection at a dose of 20 mg/kg daily for a specified period (e.g., 21 days).[1]
- The control group receives vehicle injections following the same schedule.
4. Efficacy Assessment:
- Tumor growth is monitored, and at the end of the study, tumors are excised and weighed.
- Tumor volume can be calculated using the formula: (length x width^2)/2.
- Apoptosis in tumor tissues can be assessed by TUNEL staining and immunohistochemistry for cleaved caspase-3.
- Protein expression of key signaling molecules (e.g., p-p38, p-JNK, IκBα) can be analyzed by Western blot.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study using this compound in a mouse model.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of NG25
| Kinase | IC50 (nM) |
| TAK1 | 149 |
| MAP4K2 | 21.7 |
Data from commercial suppliers.
Table 2: In Vivo Efficacy of NG25 in a KRAS-Mutant Colorectal Cancer Orthotopic Mouse Model
| Treatment Group | Average Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Vehicle Control | 1.25 ± 0.21 | - |
| NG25 (20 mg/kg) | 0.58 ± 0.15 | 53.6 |
Data is representative and based on findings from Shi M, et al.[1]
Table 3: Effect of NG25 on Apoptosis in KRAS-Mutant Colorectal Cancer Cells In Vitro
| Cell Line | Treatment | Apoptotic Cells (%) |
| HCT116 | Control | 3.2 ± 0.5 |
| HCT116 | NG25 (5 µM) | 25.8 ± 2.1 |
| LoVo | Control | 2.5 ± 0.4 |
| LoVo | NG25 (5 µM) | 21.3 ± 1.8 |
Data is representative and based on findings from Shi M, et al.[1]
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical mouse models of colorectal and breast cancer. Its ability to inhibit TAK1 and MAP4K2, leading to the suppression of pro-survival signaling pathways and induction of apoptosis, makes it a compelling candidate for further investigation. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of NG25 in various cancer contexts. Further studies are warranted to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile in vivo.
References
- 1. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells [ouci.dntb.gov.ua]
- 3. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
NG25 Trihydrochloride: A Potent Tool for Interrogating TGF-β Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. The TGF-β signaling cascade is broadly divided into two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways. A key mediator of the non-canonical pathway is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.
NG25 trihydrochloride is a potent, type II inhibitor of TAK1 (MAP3K7) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Its ability to selectively block TAK1 activity makes it an invaluable research tool for dissecting the specific roles of the non-canonical TGF-β pathway. These application notes provide detailed protocols and data for utilizing this compound in TGF-β signaling research.
Data Presentation
Table 1: Kinase Inhibitory Profile of NG25
| Kinase Target | IC50 (nM) |
| LYN | 13 |
| MAP4K2 (GCK) | 22 |
| CSK | 56 |
| Abl | 75 |
| FER | 82 |
| p38α | 102 |
| SRC | 113 |
| TAK1 (MAP3K7) | 149 |
Note: Data compiled from publicly available sources.
Signaling Pathways and Experimental Workflow
Diagram 1: TGF-β Signaling Pathways
Caption: TGF-β signaling showing canonical (SMAD) and non-canonical (TAK1) pathways.
Diagram 2: Experimental Workflow for Studying NG25 Effects
Caption: A typical workflow for investigating the inhibitory effects of NG25.
Experimental Protocols
Protocol 1: Inhibition of TGF-β-induced Non-Canonical Signaling
This protocol details the investigation of NG25's effect on the phosphorylation of downstream targets of TAK1, such as p38 and JNK, in response to TGF-β stimulation.
Materials:
-
Cell line of interest (e.g., HaCaT, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human TGF-β1 (e.g., 10 µg/mL stock in sterile 4 mM HCl containing 1 mg/mL BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-JNK, anti-JNK, anti-phospho-SMAD2, anti-SMAD2, anti-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): Once cells reach the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours. This step helps to reduce basal levels of kinase phosphorylation.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1, 1, 5, 10 µM). A vehicle control (DMSO) should be included. Aspirate the medium from the cells and add the NG25-containing or vehicle control medium. Incubate for 1-2 hours.
-
TGF-β Stimulation: Prepare a working solution of TGF-β1 in serum-free medium (e.g., 5 ng/mL). Add the TGF-β1 solution to the wells (except for the unstimulated control wells) and incubate for the desired time (e.g., 30-60 minutes for phosphorylation events).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of NG25 on TAK1 kinase activity.
Materials:
-
Recombinant active TAK1/TAB1 complex
-
Kinase-dead MKK6 (as a substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
[γ-³²P]ATP (for radiometric assay) or anti-phospho-MKK6 antibody (for non-radiometric assay)
-
SDS-PAGE materials
-
Phosphorimager or Western blotting equipment
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant active TAK1/TAB1, and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Substrate Addition: Add the kinase-dead MKK6 substrate to the reaction mixture.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for TAK1.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Radiometric: Boil the samples, separate the proteins by SDS-PAGE, and expose the gel to a phosphor screen. Quantify the incorporation of ³²P into MKK6 using a phosphorimager.
-
Non-radiometric: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for phosphorylated MKK6.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each NG25 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a powerful and selective inhibitor of TAK1, a critical node in the non-canonical TGF-β signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. By enabling the specific interrogation of TAK1-mediated signaling, this compound facilitates a deeper understanding of the complex roles of the TGF-β pathway in health and disease, and can aid in the identification of novel therapeutic strategies.
Troubleshooting & Optimization
NG25 trihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of NG25 trihydrochloride. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1] As a Type II kinase inhibitor, it binds to the ATP binding pocket of these kinases when they are in an inactive conformation. This inhibition prevents the activation of downstream signaling pathways, such as NF-κB and the JNK/p38 MAPKs, which are involved in inflammatory responses and other cellular processes.
Q2: What is the recommended storage condition for this compound?
This compound is a light-sensitive powder that should be stored at 2-8°C. It is supplied as a white to beige powder.
Solubility Data
The solubility of this compound can vary depending on the solvent and experimental conditions. The following table summarizes the available solubility data.
| Solvent | Reported Solubility | Observations |
| Water (H₂O) | 2 mg/mL, 5 mg/mL, 10 mg/mL, >30 mg/mL | Clear solution has been observed at various concentrations, indicating some variability. |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | A clear solution is reported at this concentration. |
| Ethanol | No specific data available. | Ethanol can be used as a co-solvent to aid in the dissolution of poorly water-soluble compounds. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution of this compound. It is recommended to perform a small-scale test to determine the optimal solvent and concentration for your specific application.
Materials:
-
This compound powder
-
Sterile, high-purity water, DMSO, or ethanol
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock solution concentration. The molecular weight of this compound is 646.96 g/mol .
-
Aliquot the powder: Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the solvent: Carefully add the appropriate volume of the chosen solvent (e.g., DMSO, water, or a co-solvent mixture) to the powder.
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization (optional): If required for your experiment, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide
Q3: I am having trouble dissolving this compound in water. What should I do?
The reported solubility of this compound in water is variable. If you encounter difficulties, consider the following:
-
Try a co-solvent: Prepare a concentrated stock solution in DMSO first. Then, dilute this stock solution with your aqueous experimental medium. Ensure the final concentration of DMSO is compatible with your cell type or assay (typically <0.5%).
-
Gentle heating: Warm the solution in a water bath at a temperature not exceeding 37°C.
-
Sonication: Brief periods of sonication can help to break up powder aggregates and enhance dissolution.
-
pH adjustment: The solubility of trihydrochloride salts can be pH-dependent. However, be cautious as pH changes can affect the stability and activity of the compound. If you choose to adjust the pH, do so with small increments of a suitable buffer.
Q4: My this compound solution appears cloudy or has precipitated after storage. What should I do?
Precipitation can occur, especially with aqueous solutions, upon storage or after dilution.
-
Re-dissolve: Try to re-dissolve the precipitate by gentle warming and vortexing as described above.
-
Prepare fresh solutions: It is best practice to prepare fresh dilutions from a concentrated stock solution just before use.
-
Increase DMSO concentration: If diluting a DMSO stock into an aqueous buffer, the final DMSO concentration might be too low to maintain solubility. Consider if a slightly higher final DMSO concentration is tolerable for your experiment.
Signaling Pathways
// Nodes Ligands [label="TNF-α, IL-1β, TGF-β", fillcolor="#FBBC05", fontcolor="#202124"]; Receptors [label="TNFR, IL-1R, TGF-βR", fillcolor="#FBBC05", fontcolor="#202124"]; TAK1_complex [label="TAK1\n(MAP3K7)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NG25 [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_pathway [label="IKKα/β Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="JNK & p38 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AP1 [label="AP-1 Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_expression [label="Inflammatory Gene Expression", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Ligands -> Receptors [color="#5F6368"]; Receptors -> TAK1_complex [color="#5F6368"]; TAK1_complex -> NFkB_pathway [color="#5F6368"]; TAK1_complex -> MAPK_pathway [color="#5F6368"]; NFkB_pathway -> NFkB [color="#5F6368"]; MAPK_pathway -> AP1 [color="#5F6368"]; NFkB -> Gene_expression [color="#5F6368"]; AP1 -> Gene_expression [color="#5F6368"]; NG25 -> TAK1_complex [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Inhibition of the TAK1 signaling pathway by this compound.
// Nodes Stress [label="Cellular Stress\n(e.g., Energy Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; MAP4K2 [label="MAP4K2\n(GCK)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NG25 [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hippo_pathway [label="Hippo Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_pathway [label="JNK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Processes [label="Cell Survival, Differentiation, etc.", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Stress -> MAP4K2 [color="#5F6368"]; MAP4K2 -> Hippo_pathway [color="#5F6368"]; MAP4K2 -> JNK_pathway [color="#5F6368"]; Hippo_pathway -> Autophagy [color="#5F6368"]; JNK_pathway -> Cell_Processes [color="#5F6368"]; Autophagy -> Cell_Processes [color="#5F6368"]; NG25 -> MAP4K2 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Inhibition of the MAP4K2 signaling pathway by this compound.
References
Technical Support Center: Optimizing Kinase Inhibitor Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of kinase inhibitors in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of kinase inhibitor treatment duration.
Problem 1: High Cell Death Observed Even at Short Treatment Durations
Possible Causes:
-
Incorrect Dosing: The inhibitor concentration may be too high, leading to acute toxicity.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.
-
Off-Target Effects: The inhibitor may be affecting critical cellular pathways other than the intended target.[1][2]
-
Cell Line Sensitivity: The cell line being used may be particularly sensitive to this class of inhibitor.
Suggested Solutions:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of inhibitor concentrations at a fixed, short time point (e.g., 24 hours) to determine the IC50 value.[3]
-
Solvent Control: Always include a vehicle-only control (the same concentration of solvent used for the highest drug concentration) to assess solvent toxicity.
-
Literature Review: Check for published data on the inhibitor's off-target effects.[4] Consider using a more specific inhibitor if available.
-
Cell Viability Assay: Use a real-time cell viability assay to monitor cell health continuously over the initial treatment period.
Problem 2: No Effect of the Kinase Inhibitor is Observed, Even at Long Durations
Possible Causes:
-
Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over time.
-
Low Cell Permeability: The inhibitor may not be effectively entering the cells.
-
Drug Efflux: Cells may be actively pumping the inhibitor out.
-
Inactive Target Pathway: The targeted kinase or pathway may not be active in the chosen cell line or under the experimental conditions.
Suggested Solutions:
-
Inhibitor Stability Test: Assess the stability of the inhibitor in your culture medium over the desired time course. This can be done using analytical methods like HPLC.
-
Cellular Uptake Assay: If possible, measure the intracellular concentration of the inhibitor.
-
Pathway Activation Check: Confirm that the target kinase pathway is active in your untreated cells using methods like Western blotting for phosphorylated downstream targets.
-
Increase Concentration/Duration: Systematically increase the concentration and/or extend the treatment duration, while carefully monitoring for toxicity.
Problem 3: Effect of the Inhibitor Diminishes Over Time
Possible Causes:
-
Metabolic Clearance: The cells may be metabolizing the inhibitor, reducing its effective concentration.
-
Development of Resistance: Cells can develop resistance mechanisms, such as upregulation of the target kinase or activation of bypass signaling pathways.[5]
-
Inhibitor Degradation: As mentioned, the compound may not be stable for long-term experiments.
Suggested Solutions:
-
Media Refreshment: For long-term experiments, consider replacing the medium with fresh inhibitor-containing medium at regular intervals (e.g., every 48-72 hours).[3]
-
Time-Course Western Blot: Analyze the phosphorylation status of the target and downstream effectors at multiple time points to see if pathway inhibition is sustained.
-
Combination Therapy: If bypass pathways are activated, consider using a combination of inhibitors to achieve a more sustained effect.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial concentration range and treatment duration for a new kinase inhibitor?
A1: Start by reviewing existing literature for similar compounds or the specific target. If no data is available, a good starting point for concentration is a wide range around the biochemical IC50 or Ki value, typically from 10 nM to 10 µM.[6] For treatment duration, begin with a standard time point used in similar assays (e.g., 24, 48, and 72 hours).[3] A 2D matrix experiment varying both concentration and time is an effective initial approach.[7]
Q2: What are the best assays to determine the optimal treatment duration?
A2: A multi-assay approach is recommended:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays measure the overall effect on cell survival and growth and are crucial for assessing cytotoxicity.[8][9] Time-course experiments using these assays can reveal when the desired effect (e.g., growth arrest or cell death) plateaus.
-
Target Phosphorylation Assays (e.g., Western Blot, ELISA): These assays confirm that the inhibitor is hitting its intended target. By measuring the phosphorylation of the target kinase or its direct downstream substrate over time, you can determine how long it takes to achieve maximal inhibition and whether this inhibition is sustained.[10]
-
Functional Assays: Assays that measure a specific biological outcome (e.g., cell migration, apoptosis, cell cycle arrest) are essential to correlate target inhibition with a functional effect. The optimal duration will be the time required to observe a significant functional change.
Q3: How can I be sure the observed effect is due to inhibition of my target and not off-target effects?
A3: This is a critical aspect of working with kinase inhibitors.[4] Strategies include:
-
Using a Second, Structurally Different Inhibitor: If two different inhibitors for the same target produce the same phenotype, it increases confidence that the effect is on-target.
-
Rescue Experiments: If possible, express a drug-resistant mutant of the target kinase. If the cells become resistant to the inhibitor, it suggests the effect is on-target.
-
Knockdown/Knockout Controls: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase. The resulting phenotype should mimic the effect of the inhibitor.
-
Kinome Profiling: In vitro kinase panels can be used to screen your inhibitor against a large number of kinases to identify potential off-targets.[11]
Q4: Should I perform a single long-duration treatment or multiple shorter treatments?
A4: The choice depends on the stability of your compound and the biological question.
-
Single Long-Duration Treatment: This is suitable for stable compounds and for assessing long-term cellular responses like differentiation or senescence.
-
Multiple Shorter Treatments (with media changes): This is necessary for unstable compounds to maintain a consistent effective concentration. It can also better mimic some in vivo dosing regimens.
Data Presentation
Table 1: Illustrative Time-Course and Dose-Response Data from a Cell Viability Assay (MTT)
| Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 10 nM | 98 ± 3.9 | 95 ± 4.2 | 85 ± 5.5 |
| 100 nM | 85 ± 5.2 | 70 ± 4.7 | 55 ± 6.1 |
| 1 µM | 60 ± 4.1 | 45 ± 3.8 | 30 ± 4.3 |
| 10 µM | 40 ± 3.5 | 25 ± 3.1 | 15 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 2: Illustrative Time-Course of Target Inhibition by Western Blot Analysis
| Treatment Time | p-Target / Total Target Ratio | p-Substrate / Total Substrate Ratio |
| 0h (Control) | 1.00 | 1.00 |
| 2h | 0.45 | 0.60 |
| 6h | 0.15 | 0.25 |
| 12h | 0.10 | 0.18 |
| 24h | 0.12 | 0.20 |
| 48h | 0.35 | 0.55 |
Ratios are normalized to the 0h time point. An increase in the ratio at 48h suggests a loss of inhibition over time.
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[9][12]
-
Treatment: Treat cells with a range of concentrations of the kinase inhibitor and a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of each time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Protocol 2: Western Blot for Target Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the kinase inhibitor at a fixed concentration (e.g., the IC50 determined from the viability assay) for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated form of the target kinase, the total target kinase, a downstream phosphorylated substrate, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: Simplified JNK signaling pathway with hypothetical inhibition by NG25.
Caption: Experimental workflow for optimizing kinase inhibitor treatment duration.
Caption: Troubleshooting logic for an ineffective kinase inhibitor.
References
- 1. Nanomedicine Innovations Transforming Oncology Drug Delivery and Bioavailability [newswire.ca]
- 2. New modalities redefining druggability in genomically unstable cancers | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors [scite.ai]
- 5. icr.ac.uk [icr.ac.uk]
- 6. FAQ — SGC-UNC [sgc-unc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
preventing NG25 trihydrochloride degradation in experiments
Welcome to the technical support center for NG25 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, cell-permeable, dual kinase inhibitor. Its full chemical name is N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzamide trihydrochloride. The primary targets of NG25 are Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). By inhibiting these kinases, NG25 can modulate downstream signaling pathways involved in inflammation and cellular stress responses.
Q2: What are the general recommendations for storing this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at 2-8°C in a tightly sealed container. | Protects from moisture and heat, which can accelerate degradation. |
| Protect from light. | The compound is known to be light-sensitive, and exposure can lead to photodegradation. | |
| In Solution | Prepare fresh solutions for each experiment whenever possible. | Minimizes the risk of degradation in solution over time. |
| If short-term storage is necessary, aliquot stock solutions and store at -20°C or -80°C for up to 6 months. | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. | |
| Protect solutions from light by using amber vials or wrapping tubes in foil. | Prevents photodegradation of the compound in solution. |
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in water (up to 5 mg/mL) and DMSO. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
Q4: How can I prevent precipitation of this compound when adding it to aqueous media?
A4: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. To avoid this:
-
Serial Dilution: First, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final working concentration.
-
Final Dilution: Then, add the final, lower concentration DMSO solution to your aqueous medium.
-
DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Compound Degradation: Improper storage or handling (exposure to light, moisture, or repeated freeze-thaw cycles). | - Always store the solid compound and stock solutions as recommended (see FAQs). - Prepare fresh solutions for each experiment. - Protect all solutions from light. |
| Incorrect Concentration: Errors in weighing the compound or in serial dilutions. | - Calibrate your balance regularly. - Carefully prepare and verify your dilution series. | |
| Precipitation in cell culture media | Low Aqueous Solubility: The compound is precipitating out of the aqueous media upon dilution from a DMSO stock. | - Follow the recommended procedure for diluting from a DMSO stock (see FAQs). - Try vortexing or gentle warming (do not exceed 37°C) to aid dissolution. - If precipitation persists, consider using a lower final concentration. |
| Cell Toxicity | High DMSO Concentration: The final concentration of DMSO in the cell culture is too high. | - Ensure the final DMSO concentration is at a level tolerated by your cell line (typically ≤ 0.5%). - Always include a vehicle control to assess the effect of DMSO alone. |
| Compound-Specific Toxicity: The observed toxicity is a direct effect of this compound. | - Perform a dose-response experiment to determine the optimal non-toxic working concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. Perform this in a low-light environment.
-
Dissolution: In a sterile, light-protected tube (e.g., an amber microcentrifuge tube), add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vitro Kinase Assay with this compound
-
Prepare Kinase Buffer: Prepare the appropriate kinase reaction buffer as recommended for your specific kinase and substrate. A generic buffer might consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Prepare NG25 Dilutions: Thaw a single aliquot of the this compound DMSO stock solution. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each NG25 dilution or DMSO (for the vehicle control) to the appropriate wells.
-
Add Enzyme: Add 2 µL of the TAK1 or MAP4K2 enzyme solution to each well.
-
Add Substrate/ATP Mix: Add 2 µL of the substrate and ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production.
Protocol 3: General Protocol for Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare Working Solutions: Thaw an aliquot of the this compound DMSO stock. Prepare serial dilutions of the stock in your cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: After the incubation period, lyse the cells and perform downstream analysis, such as Western blotting for phosphorylated downstream targets (e.g., p-p38, p-JNK) or other relevant cellular assays.
Signaling Pathways and Workflows
Caption: TAK1 Signaling Pathway and Inhibition by NG25.
Caption: MAP4K2 Signaling Pathway and Inhibition by NG25.
Caption: General Experimental Workflow for this compound.
NG25 trihydrochloride off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of NG25 trihydrochloride. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
NG25 is a type II kinase inhibitor primarily targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[1][2][3][4]
Q2: What are the known off-target kinases for this compound?
NG25 has been shown to inhibit several other kinases with varying potency. The known off-target kinases include members of the Src and Abl families, as well as CSK, FER, and p38α.[1][2][4]
Q3: What are the reported IC50 values for the primary and off-target kinases of NG25?
The half-maximal inhibitory concentration (IC50) values for NG25 against its primary and key off-target kinases are summarized in the table below.
| Kinase Target | IC50 (nM) | Kinase Family |
| MAP4K2 | 21.7 | STE20 |
| TAK1 | 149 | MAP3K |
| LYN | 12.9 | Src Family |
| CSK | 56.4 | C-terminal Src Kinase |
| Abl | 75.2 | Abl Family |
| FER | 82.3 | Feline Encephalitis Virus-Related |
| p38α | 102 | MAPK |
| SRC | 113 | Src Family |
Data compiled from multiple sources.[1][2][4]
Q4: What are the potential cellular effects of NG25 due to its off-target activity?
The off-target inhibition of kinases like SRC and Abl can lead to unintended effects on various cellular processes, including cell growth, proliferation, and survival. For example, inhibition of SRC family kinases can impact signaling pathways downstream of receptor tyrosine kinases. Researchers should be aware of these potential confounding effects when interpreting experimental results.
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability in a cell line that does not express high levels of TAK1 or MAP4K2.
-
Possible Cause: This could be due to the off-target inhibition of other essential kinases. For instance, NG25 is a potent inhibitor of LYN and SRC, which are critical for the survival of certain cell types.[1][2][4]
-
Troubleshooting Steps:
-
Confirm On-Target Inhibition: First, confirm that TAK1 or MAP4K2 are indeed expressed and that NG25 is inhibiting their downstream signaling in your cell line (e.g., by checking the phosphorylation status of downstream targets like IKKα/β).[1]
-
Evaluate Off-Target Expression: Check for the expression of known off-target kinases such as LYN, SRC, and Abl in your cells of interest.
-
Use a More Specific Inhibitor: If available, use a structurally different and more specific inhibitor for TAK1 or MAP4K2 to see if the phenotype is replicated.
-
Rescue Experiment: If you suspect an off-target effect is responsible for the observed phenotype, consider performing a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase.[5]
-
Issue 2: Observing inhibition of signaling pathways not directly downstream of TAK1/MAP4K2.
-
Possible Cause: NG25 can inhibit other kinases that are part of different signaling cascades. For example, inhibition of p38α could affect stress-response pathways, while inhibition of Abl could impact pathways related to cell adhesion and migration.[1][2][4]
-
Troubleshooting Steps:
-
Pathway Analysis: Carefully map the observed signaling changes to known pathways involving the primary and off-target kinases of NG25.
-
Orthogonal Inhibition: Use a different inhibitor that targets the suspected off-target kinase (e.g., a specific p38α inhibitor) to see if it phenocopies the effects of NG25.
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a concentration of NG25 that is significantly different from its IC50 for TAK1/MAP4K2, it may suggest an off-target effect.
-
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of NG25 against a specific kinase.
-
Reagents:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound (in a suitable solvent like DMSO)
-
Kinase buffer (typically contains a buffering agent, MgCl2, and DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase, its substrate, and the kinase buffer.
-
Add the different concentrations of NG25 to the wells. Include a vehicle control (DMSO) and a no-kinase control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the NG25 concentration to determine the IC50 value.
-
Visualizations
Caption: NG25 inhibits the primary target TAK1 and several off-target kinases.
Caption: A workflow for troubleshooting unexpected results with NG25.
References
Technical Support Center: Confirming TAK1 Inhibition by NG25
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Transforming Growth Factor-β-activated Kinase 1 (TAK1) by the inhibitor NG25 using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism to confirm TAK1 inhibition by NG25 in a Western blot?
A1: The most direct method is to measure the change in the phosphorylation status of TAK1. NG25 is a kinase inhibitor, so it prevents the autophosphorylation of TAK1 required for its activation. Therefore, you should probe for phosphorylated TAK1 (p-TAK1) at its activation loop sites (Threonine-184 and Threonine-187). A successful inhibition will show a significant decrease in the p-TAK1 signal in NG25-treated samples compared to the vehicle control. It is crucial to also probe for total TAK1 to ensure that the decrease in p-TAK1 is not due to a change in the overall protein expression.[1]
Q2: My p-TAK1 signal is weak or absent in all my samples, including the positive control. What could be the issue?
A2: Weak or no signal for p-TAK1 can be due to several factors:
-
Suboptimal Cell Lysis: Phosphorylated proteins are susceptible to dephosphorylation by endogenous phosphatases released during cell lysis. Ensure your lysis buffer is always freshly supplemented with a phosphatase inhibitor cocktail and a protease inhibitor cocktail, and that all steps are performed on ice or at 4°C.[2][3][4]
-
Low Protein Abundance: The fraction of phosphorylated TAK1 might be low in your samples. You may need to load a higher amount of total protein (30-50 µg) per lane.[5]
-
Transient Phosphorylation: TAK1 phosphorylation can be a transient event. You may need to perform a time-course experiment to determine the optimal time point for detecting p-TAK1 after stimulation.[4]
-
Inactive Signaling Pathway: The TAK1 pathway may not be sufficiently activated in your experimental model. Ensure you are using an appropriate stimulus (e.g., TNF-α, IL-1β, LPS) to induce TAK1 phosphorylation in your positive control.
Q3: Why am I seeing a decrease in total TAK1 levels after NG25 treatment?
A3: While NG25 is designed to inhibit TAK1's kinase activity, some compounds can lead to off-target effects or induce protein degradation. If you observe a consistent decrease in total TAK1 along with p-TAK1, it's important to verify this is not an artifact. Consider the following:
-
Loading Control: Re-probe your membrane with a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Dose-Response: Test a range of NG25 concentrations. A specific inhibitor should primarily affect phosphorylation at lower concentrations, with effects on total protein levels potentially indicating toxicity at higher concentrations.
-
Alternative Inhibitor: Compare the effects of NG25 with another TAK1 inhibitor, such as 5Z-7-Oxozeaenol, to see if the effect on total TAK1 is specific to NG25.
Q4: What are the best downstream targets to probe for confirming TAK1 inhibition by NG25?
A4: Probing for the phosphorylation of downstream targets provides secondary confirmation of TAK1 inhibition. Key downstream signaling pathways activated by TAK1 include the NF-κB and MAPK pathways.[6][7] Good targets to probe include:
-
p-JNK (c-Jun N-terminal kinase)
-
p-p38
-
p-IκBα (Inhibitor of NF-κB) A decrease in the phosphorylation of these proteins following NG25 treatment would support the conclusion that TAK1 activity is inhibited.[1][6]
Q5: What blocking buffer should I use for my p-TAK1 Western blot?
A5: It is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST as a blocking agent. Avoid using non-fat dry milk, as it contains high levels of the phosphoprotein casein, which can be recognized by anti-phospho antibodies and lead to high background noise.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Blocking is insufficient or inappropriate (e.g., using milk for a phospho-antibody).- Antibody concentration is too high.- Washing steps are inadequate. | - Use 3-5% BSA in TBST for blocking and antibody dilution.[2][3]- Optimize primary and secondary antibody concentrations.- Increase the duration and/or number of TBST washes. |
| No/Weak p-TAK1 Signal | - Phosphatases were active during sample preparation.- Insufficient stimulation of the TAK1 pathway.- Low abundance of p-TAK1.- Primary antibody is not working. | - Always use fresh lysis buffer with phosphatase and protease inhibitors; keep samples on ice.[2][4]- Ensure your stimulus (e.g., TNF-α, LPS) is active and used at an optimal concentration and time point.- Load more protein (30-50 µg) per lane or consider immunoprecipitation to enrich for TAK1.- Run a positive control recommended by the antibody manufacturer. |
| Non-Specific Bands | - Primary antibody concentration is too high.- Cell lysate is degraded.- Off-target effects of NG25. | - Perform an antibody titration to find the optimal dilution.- Use fresh lysates and ensure protease inhibitors are included.- Be aware that NG25 can inhibit other kinases like MAP4K2, LYN, and SRC.[5] Consider this when interpreting results. |
| Inconsistent Results | - Inconsistent NG25 treatment (time, concentration).- Uneven protein loading.- Variability in Western blot procedure. | - Standardize the NG25 treatment protocol.- Perform a careful protein quantification (e.g., BCA assay) and normalize to a loading control.- Ensure consistent incubation times, washing, and ECL detection across all experiments. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects of NG25 on TAK1 and downstream signaling molecules from various studies. This can be used as a reference for expected outcomes.
| Cell Line/Model | Treatment | Target Protein | Observed Effect |
| KRAS-mutant Colorectal Cancer Cells | NG25 (2.5 µM, 5 µM) for 48h | p-p38, p-JNK, p-ERK1/2 | Dose-dependent decrease in phosphorylation.[8] |
| Breast Cancer Cell Lines | NG25 (2 µM) + Doxorubicin | p-p38, IκBα | NG25 blocked Doxorubicin-induced p38 phosphorylation and IκBα degradation.[5] |
| Multiple Myeloma Cells | NG25 | Cell Viability | Reduced viability of MM cell lines and primary patient cells.[9] |
| Neonatal Hypoxic-Ischemic Rats | NG25 injection | p-TAK1, p-JNK, p-c-Jun | Markedly inhibited expression of p-TAK1 and downstream targets. |
Signaling Pathway and Experimental Workflow
References
- 1. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
NG25 trihydrochloride stability in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of NG25 trihydrochloride in various solvents. Due to the limited publicly available stability data for this compound, this guide offers general recommendations, troubleshooting advice for common experimental issues, and standardized protocols for users to conduct their own stability assessments.
Stability and Solubility Data
Table 1: Known Solubility and Storage Information for this compound
| Parameter | Value | Source |
| Storage (Solid) | 2-8°C, Protect from Light | Sigma-Aldrich |
| Solubility in Water | 5 mg/mL | Sigma-Aldrich |
| Solubility in other solvents | Data not available | - |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected precipitation of the compound from solution. | - Exceeding the solubility limit in the chosen solvent.- Change in temperature or pH of the solution.- Interaction with components of a complex medium. | - Prepare a fresh stock solution at a lower concentration.- If using a buffer, ensure the pH is compatible with the compound's stability (data not available, requires user validation).- Consider using a different solvent system. For many kinase inhibitors, DMSO is a common choice for initial stock solutions, followed by dilution in aqueous media. |
| Inconsistent or lower-than-expected activity in biological assays. | - Degradation of the compound in the solution.- Adsorption of the compound to plasticware. | - Prepare fresh solutions before each experiment.- Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes.- Perform a stability test of the compound in your specific assay medium under the conditions of the experiment (e.g., 37°C, 5% CO2).- Use low-adsorption plasticware. |
| Change in the color or appearance of the solution over time. | - Chemical degradation of the compound.- Contamination of the solution. | - Discard the solution and prepare a fresh one from solid material.- Ensure proper sterile handling techniques if used in cell-based assays.- Store solutions protected from light, as recommended for the solid compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While the solubility in water is 5 mg/mL, for many kinase inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. However, as no specific data for this compound in DMSO is available, it is recommended to test solubility on a small scale first. Always use anhydrous, high-purity solvents.
Q2: How should I store stock solutions of this compound?
A2: Based on the storage recommendations for the solid compound, it is advisable to store stock solutions at -20°C or -80°C and protect them from light. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: For how long is a solution of this compound stable?
A3: The stability of this compound in any solvent is not well-documented. Stability will depend on the solvent, storage temperature, and exposure to light. It is highly recommended to prepare solutions fresh for each experiment. If this is not feasible, a user-conducted stability study is necessary to establish an acceptable storage period for their specific conditions.
Q4: Can I use a solution that has precipitated and then been redissolved by warming?
A4: This is not recommended. Precipitation and re-dissolving may affect the compound's integrity and the final concentration may not be accurate. It is safer to discard the solution and prepare a new one.
Experimental Protocols
Given the absence of specific published stability studies for this compound, the following are generalized protocols for assessing the stability and solubility of small molecules
NG25 trihydrochloride dose-response curve optimization
Welcome to the technical support center for NG25 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor. It functions by binding to the ATP-binding pocket of its target kinase, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascade controlled by the kinase. The competitive nature of inhibition means that the apparent potency (IC50) can be influenced by the concentration of ATP in the assay.[1][2]
Q2: How should this compound be prepared and stored?
A2: For optimal performance and stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. For experiments, dilute the stock solution in the appropriate assay buffer. Note that high concentrations of DMSO can affect enzyme activity, so it is important to keep the final DMSO concentration in the assay low (typically below 1%).[3]
Q3: What is the difference between a biochemical assay and a cell-based assay for testing NG25?
A3: A biochemical assay uses purified recombinant kinase and substrate to measure the direct inhibitory effect of NG25 on the enzyme's activity.[4] In contrast, a cell-based assay assesses the inhibitor's effect within a living cell, providing insights into its cell permeability, interaction with the kinase in its native environment, and overall impact on cellular signaling pathways.[4] It is common to observe differences in potency between these two assay types.[4]
Q4: Why is the ATP concentration important in our kinase assays?
A4: Since NG25 is an ATP-competitive inhibitor, its IC50 value is dependent on the ATP concentration used in the assay.[1][2] If the ATP concentration is significantly higher than the Michaelis constant (Km) of the kinase for ATP, a higher concentration of NG25 will be required to achieve 50% inhibition, leading to a higher apparent IC50. For more comparable and physiologically relevant results, it is recommended to perform kinase assays at an ATP concentration close to the Km value for the specific kinase.[1]
Q5: How do I interpret a dose-response curve and the resulting IC50 value?
A5: A dose-response curve illustrates the relationship between the concentration of NG25 and its inhibitory effect on the target kinase. The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. The curve should be sigmoidal, and the quality of the data can be assessed by the R-squared value of the curve fit.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values between experiments.
| Possible Cause | Troubleshooting Suggestion |
| Variability in ATP concentration | Ensure the ATP concentration is consistent across all assays. Prepare a large batch of ATP stock solution for use in multiple experiments.[1][2] |
| Inconsistent enzyme concentration or activity | Use a consistent concentration of a highly purified and active kinase. Validate the enzyme's activity before starting a new batch of experiments.[3] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of the inhibitor. |
| DMSO concentration effects | Maintain a constant and low final DMSO concentration in all wells of the assay plate.[3] |
| Incubation time variability | Ensure that the incubation times for the kinase reaction are consistent for all samples. |
Problem 2: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Troubleshooting Suggestion |
| Poor cell permeability | The compound may not efficiently cross the cell membrane. Consider modifying the compound's structure to improve its physicochemical properties. |
| Efflux by cellular transporters | NG25 may be actively pumped out of the cell by transporters like P-glycoprotein. This can be tested using cells that overexpress these transporters. |
| Intracellular ATP concentration | The ATP concentration inside a cell is much higher than what is typically used in biochemical assays, which can reduce the apparent potency of an ATP-competitive inhibitor.[1] |
| Compound metabolism | The compound may be metabolized into a less active form within the cell. |
| Off-target effects in cells | In a cellular context, the compound may have off-target effects that influence the measured endpoint, complicating the interpretation of the results. |
Problem 3: High background signal in the kinase assay.
| Possible Cause | Troubleshooting Suggestion |
| Autophosphorylation of the kinase | Some kinases can autophosphorylate, contributing to the background signal. Optimize the enzyme concentration to minimize this effect.[3] |
| Contaminating kinase activity | The recombinant kinase preparation may be contaminated with other kinases. Ensure the purity of the enzyme. |
| Non-specific binding of detection reagents | The detection antibody or other reagents may bind non-specifically to the plate or other components. Include appropriate blocking steps and wash the plate thoroughly. |
| Substrate-independent signal | Run a control reaction without the substrate to determine the level of substrate-independent signal. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-based)
This protocol is a general guideline for determining the IC50 value of NG25 against a target kinase using a luminescence-based ADP detection assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X solution of the target kinase in 1X kinase buffer.
-
Prepare a 2X solution of the substrate and ATP in 1X kinase buffer. The ATP concentration should be at the Km for the target kinase.
-
-
Serial Dilution of NG25:
-
Perform a serial dilution of the 10 mM NG25 stock solution in 100% DMSO to generate a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Add 2.5 µL of the diluted NG25 or DMSO (for control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Add 2.5 µL of the 2X substrate/ATP solution to initiate the kinase reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.[5]
-
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol describes a general method to assess the effect of NG25 on the phosphorylation of a downstream substrate in a cell line.
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase pathway for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.
-
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by NG25.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of NG25.
References
Technical Support Center: Overcoming NG25 Trihydrochloride Resistance in Cell Lines
Notice: Information regarding the specific mechanism of action and resistance pathways for NG25 trihydrochloride is not currently available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles of acquired drug resistance in cell lines and may not be specific to this compound. Researchers should adapt these suggestions based on their experimental observations.
Frequently Asked Questions (FAQs)
Q1: My cell line has developed resistance to this compound. What are the common mechanisms of drug resistance?
A1: While specific data for this compound is unavailable, common mechanisms of acquired drug resistance in cancer cell lines include:
-
Target Alteration: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1), can actively transport the drug out of the cell, reducing its intracellular concentration.
-
Drug Inactivation: Cells may upregulate enzymes that metabolize and inactivate the drug.
-
Alterations in Downstream Signaling Pathways: Cells can develop workarounds by activating alternative signaling pathways to bypass the effects of the drug.
-
Changes in Cell Death Pathways: Alterations in apoptosis or other cell death pathways can make cells less sensitive to drug-induced cytotoxicity.
Q2: How can I confirm that my cell line is resistant to this compound?
A2: You can confirm resistance by performing a dose-response assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy over time.
This is a common indication of developing drug resistance.
-
Possible Cause 1: Target Mutation. The target protein of this compound may have acquired mutations that reduce drug binding.
-
Troubleshooting Step: If the target of this compound is known, perform sequencing of the gene encoding the target protein in both sensitive and resistant cells to identify potential mutations.
-
-
Possible Cause 2: Upregulation of Efflux Pumps. Increased expression of ATP-binding cassette (ABC) transporters is a frequent cause of multidrug resistance.
-
Troubleshooting Step:
-
Perform quantitative PCR (qPCR) or Western blotting to assess the expression levels of common efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in sensitive versus resistant cells.
-
Consider co-treatment with known efflux pump inhibitors (e.g., verapamil, tariquidar) to see if sensitivity to this compound is restored.
-
-
Issue 2: Complete lack of response to this compound in a previously sensitive cell line.
This could indicate a more robust resistance mechanism or a problem with the compound itself.
-
Possible Cause 1: Compound Integrity. The this compound stock solution may have degraded.
-
Troubleshooting Step: Use a fresh, validated stock of this compound in your experiments.
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways. The cells may have activated alternative survival pathways.
-
Troubleshooting Step: Perform a phosphoproteomic or transcriptomic analysis (e.g., RNA-seq) to compare the signaling landscapes of sensitive and resistant cells. This may reveal upregulated survival pathways that can be targeted with combination therapies.
-
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
| Parameter | Parental Cell Line | Resistant Cell Line |
| Seeding Density | 5,000 cells/well | 5,000 cells/well |
| This compound Conc. | 0 - 100 µM | 0 - 1000 µM |
| Incubation Time | 72 hours | 72 hours |
| Observed IC50 | ~5 µM | >100 µM |
| Hypothetical data for illustrative purposes. |
Protocol 2: Western Blot for Efflux Pump Expression
-
Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the efflux pump of interest (e.g., anti-MDR1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: A general workflow for troubleshooting acquired drug resistance in cell lines.
Caption: A conceptual diagram of potential drug action and resistance pathways.
Validation & Comparative
A Comparative Guide to TAK1 Inhibitors: NG25 Trihydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammatory responses, cell survival, and apoptosis. Its role in various pathologies, such as cancer and inflammatory diseases, has made it an attractive target for therapeutic intervention. This guide provides an objective comparison of NG25 trihydrochloride with other notable TAK1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of TAK1 Inhibitors
The efficacy of a kinase inhibitor is primarily defined by its potency (IC50) and selectivity. The following tables summarize the available quantitative data for this compound and other commonly used TAK1 inhibitors.
Table 1: Comparative Potency of TAK1 Inhibitors
| Inhibitor | TAK1 IC50 (nM) | Other Notable Targets (IC50 in nM) | Inhibitor Type |
| NG25 | 149[1][2][3] | MAP4K2 (21.7), LYN (12.9), CSK (56.4), FER (82.3), p38α (102), ABL (75.2), SRC (113)[2] | Type II, ATP-competitive[3][4] |
| Takinib | 8.2 - 9[5] | IRAK4 (~120)[6] | ATP-competitive |
| HS-276 | 8[6] | CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (124)[6] | ATP-competitive |
| 5Z-7-Oxozeaenol | 5.6 - 22[5][7][8] | MEK1 (2.9)[7] | Covalent, Irreversible[8][9] |
| AZ-TAK1 | < 100[10] | HIPK2 (3), CDK9 (9)[10] | Type I, ATP-competitive |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is a compilation from various sources for comparative purposes.
TAK1 Signaling Pathway
TAK1 is a central kinase that integrates signals from various stimuli, including cytokines like TNF-α and IL-1β, to activate downstream signaling cascades, primarily the NF-κB and MAPK (JNK and p38) pathways. Inhibition of TAK1 blocks these downstream events, leading to reduced inflammation and induction of apoptosis in certain cellular contexts.[11][12]
Caption: TAK1 signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used to characterize TAK1 inhibitors.
In Vitro TAK1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of TAK1.
Materials:
-
Recombinant TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
ATP solution
-
TAK1 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the TAK1 inhibitor in the Kinase Assay Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO) control.
-
Add 2 µl of the TAK1/TAB1 enzyme solution to each well.
-
Prepare a substrate/ATP mix containing MBP and ATP in Kinase Assay Buffer and add 2 µl to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of TAK1 Pathway Inhibition
This method is used to assess the effect of a TAK1 inhibitor on the downstream signaling pathways in a cellular context.
Materials:
-
Cell line of interest (e.g., human colorectal cancer cells)
-
Cell culture medium and supplements
-
TAK1 inhibitor (e.g., this compound)
-
Stimulant (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the TAK1 inhibitor for a specified time (e.g., 2 hours).
-
Stimulate the cells with a stimulant (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets.
Caption: Western blot workflow.
Conclusion
This compound is a potent, type II inhibitor of TAK1 that also exhibits activity against several other kinases, most notably MAP4K2. This polypharmacology should be taken into consideration when interpreting experimental results. For researchers requiring a more selective inhibitor, Takinib and HS-276 may present better alternatives, with HS-276 also offering the advantage of oral bioavailability for in vivo studies. 5Z-7-Oxozeaenol, as a covalent inhibitor, can be a useful tool for studies requiring irreversible TAK1 inhibition, but its off-target effects, particularly on MEK1, should be carefully controlled for. The choice of inhibitor will ultimately depend on the specific experimental needs, including the required selectivity, potency, and modality of inhibition. This guide provides a starting point for making an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. svn.bmj.com [svn.bmj.com]
A Comparative Guide to the Efficacy of TAK1 Inhibitors: NG25 vs. 5Z-7-Oxozeaenol
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical node in inflammatory and cell survival signaling pathways. Its role in mediating signals for cytokines such as TGF-β, IL-1β, and TNF-α makes it a compelling target for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders. This guide provides a detailed comparison of two widely used TAK1 inhibitors, NG25 and 5Z-7-Oxozeaenol, focusing on their efficacy, mechanism of action, and selectivity, supported by experimental data.
Mechanism of Action: A Tale of Two Binding Modes
Both NG25 and 5Z-7-Oxozeaenol exert their inhibitory effects by targeting the ATP-binding pocket of TAK1, thereby preventing its catalytic activity. However, they exhibit distinct mechanisms of action.
NG25 is a potent, reversible dual inhibitor of TAK1 and MAP4K2.[1][2] Its reversible nature implies that it binds to the kinase active site through non-covalent interactions. This characteristic can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a more transient inhibition of the target.
5Z-7-Oxozeaenol , a natural product of fungal origin, is a potent, irreversible inhibitor of TAK1.[3] It forms a covalent bond with a cysteine residue in the ATP-binding site of TAK1, leading to its permanent inactivation.[4] This irreversible binding can result in a prolonged duration of action that outlasts the pharmacokinetic half-life of the compound itself.
Quantitative Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for NG25 and 5Z-7-Oxozeaenol against TAK1 and a selection of other kinases.
| Kinase | NG25 IC50 (nM) | 5Z-7-Oxozeaenol IC50 (nM) |
| TAK1 | 149 [1][5] | 8.1 [3][6] |
| MAP4K2 | 21.7[1][5] | - |
| LYN | 12.9[1] | - |
| CSK | 56.4[1] | - |
| FER | 82.3[1] | - |
| p38α | 102[1] | - |
| ABL | 75.2 | - |
| ARG | 113[1] | - |
| SRC | - | 6600[3] |
| VEGF-R2 | - | 52[3] |
| VEGF-R3 | - | 110[3] |
| FLT3 | - | 170[3] |
| PDGFR-β | - | 340[3] |
| MEK1 | - | 411[3] |
| B-RAF VE | - | 6300[3] |
Based on the available data, 5Z-7-Oxozeaenol demonstrates significantly higher potency against TAK1 in biochemical assays (IC50 = 8.1 nM) compared to NG25 (IC50 = 149 nM).
Signaling Pathway Inhibition
Both inhibitors effectively block the downstream signaling cascades mediated by TAK1. Activation of TAK1 leads to the phosphorylation and subsequent activation of two major pathways: the IκB kinase (IKK)-NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38.[7][8] Inhibition of TAK1 by either NG25 or 5Z-7-Oxozeaenol results in the suppression of these pathways, leading to reduced inflammation and induction of apoptosis in susceptible cell types.[7][8]
Caption: TAK1 Signaling Pathway and Inhibition by NG25 and 5Z-7-Oxozeaenol.
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, detailed methodologies for key experiments are provided below.
In Vitro TAK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of TAK1 by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
NG25 and 5Z-7-Oxozeaenol stock solutions (in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of NG25 and 5Z-7-Oxozeaenol in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of TAK1/TAB1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
This method is used to assess the inhibitory effect of the compounds on the TAK1 signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
NG25 and 5Z-7-Oxozeaenol
-
Stimulating agent (e.g., TNFα, IL-1β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TAK1, anti-TAK1, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of NG25, 5Z-7-Oxozeaenol, or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNFα) for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General Experimental Workflow for TAK1 Inhibitor Evaluation.
Conclusion
Both NG25 and 5Z-7-Oxozeaenol are valuable tools for studying the biological roles of TAK1. 5Z-7-Oxozeaenol stands out for its superior potency and irreversible mechanism of action, which may be advantageous for achieving sustained target inhibition. However, its broader kinase inhibition profile at higher concentrations should be considered. NG25, while less potent against TAK1, offers a different kinetic profile as a reversible inhibitor and also targets MAP4K2, which could be beneficial or a confounding factor depending on the research question. The choice between these two inhibitors will ultimately depend on the specific experimental context, desired duration of action, and the importance of kinase selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of NG25 Trihydrochloride: A Comparative Guide for Researchers
For researchers in kinase signaling and drug discovery, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides a comprehensive comparison of NG25 trihydrochloride, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), against alternative inhibitors. We present key experimental data, detailed protocols for specificity validation, and visual aids to clarify complex signaling and experimental workflows.
This compound has emerged as a valuable tool for dissecting the roles of TAK1 and MAP4K2 in various cellular processes, including inflammatory responses and cancer signaling. Its efficacy, however, must be weighed against its off-target effects. This guide offers an objective comparison to aid researchers in selecting the most appropriate inhibitor for their experimental needs and in designing rigorous validation experiments.
Comparative Analysis of Kinase Inhibitor Specificity
To provide a clear quantitative comparison, the following table summarizes the inhibitory activity of this compound and alternative compounds against their primary targets and a selection of off-target kinases. The data is primarily derived from KINOMEscan™ profiling, which measures the binding affinity of a compound to a large panel of kinases. A lower percentage of control indicates stronger binding.
| Inhibitor | Primary Target(s) | KINOMEscan™ (% of Control @ 1 µM) | Selectivity Score (S(10)) |
| This compound | TAK1, MAP4K2 | TAK1: 0.5 MAP4K2: 1.2 DDR1: 0.5GAK: 0.5RIPK2: 1.1MAP4K1: 2.1MAP4K3: 2.4MAP4K5: 3.1 | 0.017 (7/403)[1] |
| 5Z-7-Oxozeaenol | TAK1 | TAK1: 0 GAK: 12.5MAP3K1: 16MAP4K2: 24KIT: 33DDR1: 34FLT3: 35 | Not explicitly calculated, but demonstrates high selectivity for TAK1.[2][3] |
| GNE-495 | MAP4K4 | MAP4K4: IC50 = 3.7 nM KINOMEscan data not publicly available | Reported as a potent and selective MAP4K4 inhibitor.[4] |
| PF-06260933 | MAP4K4 | MAP4K4: IC50 = 3.7 nM (kinase), 160 nM (cell) KINOMEscan data not publicly available | Reported as a highly selective inhibitor of MAP4K4. |
Note: The Selectivity Score (S(10)) is the number of kinases with a percent of control less than 10, divided by the total number of non-mutant kinases tested. A lower score indicates higher selectivity.
Visualizing Signaling and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
NG25 Trihydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the kinase inhibitor NG25 trihydrochloride reveals a distinct cross-reactivity profile, with potent dual inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). This guide provides a comparative overview of NG25's performance against other kinases, supported by experimental data, to inform researchers, scientists, and drug development professionals in their ongoing work.
Executive Summary
This compound is a potent, type II ATP-competitive inhibitor of TAK1 and MAP4K2, with IC50 values of 149 nM and 21.7 nM, respectively.[1] While demonstrating primary activity against these two kinases, NG25 exhibits cross-reactivity with a panel of other kinases, albeit with varying degrees of potency. Understanding this selectivity profile is crucial for the design of targeted therapeutic strategies and for the interpretation of experimental results. This guide presents a detailed comparison of NG25's inhibitory activity, the experimental methods for its determination, and the signaling pathways influenced by its primary targets.
Comparative Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Primary Target |
| LYN | 12.9 | No |
| MAP4K2 (GCK) | 21.7 | Yes |
| CSK | 56.4 | No |
| ABL | 75.2 | No |
| FER | 82.3 | No |
| p38α (MAPK14) | 102 | No |
| SRC | 113 | No |
| TAK1 (MAP3K7) | 149 | Yes |
| ARG | - | No |
Data sourced from MedchemExpress and Axon Medchem.[1][2]
Experimental Protocols
The determination of the IC50 values for this compound against various kinases is typically performed using an in vitro kinase assay. A common method employed is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay Protocol (General Outline)
-
Kinase Reaction: The kinase of interest is incubated with the substrate, ATP, and varying concentrations of the inhibitor (this compound). The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, BSA, and DTT.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Analysis
This compound's primary targets, TAK1 and MAP4K2, are key components of intracellular signaling cascades that regulate a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation.
TAK1 Signaling Pathway
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a central mediator in the signaling pathways of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Upon stimulation, TAK1 activates downstream kinases, including the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) like JNK and p38. Activation of the IKK complex leads to the activation of the transcription factor NF-κB, which plays a critical role in the expression of inflammatory and anti-apoptotic genes. The activation of JNK and p38 pathways can lead to apoptosis or cell survival depending on the cellular context.
Caption: Simplified TAK1 signaling pathway leading to NF-κB and MAPK activation.
MAP4K2 (GCK) Signaling Pathway
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK), is involved in the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling cascade. It acts upstream of the JNK pathway and can be activated by various cellular stresses. MAP4K2 plays a role in apoptosis, inflammation, and cell proliferation.
Caption: The MAP4K2 (GCK) signaling cascade leading to JNK and AP-1 activation.
Conclusion
This compound is a valuable research tool for studying the roles of TAK1 and MAP4K2 in various cellular processes. Its dual inhibitory action and known cross-reactivity profile, as detailed in this guide, provide a critical framework for designing experiments and interpreting results. Researchers utilizing NG25 should consider its effects on the off-target kinases identified to ensure the specificity of their findings. Further kinome-wide screening would provide a more complete picture of NG25's selectivity and could uncover additional, unanticipated biological activities.
References
Confirming NG25 Trihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the cellular target engagement of NG25 trihydrochloride, a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Due to the limited availability of direct target engagement data for NG25, this guide compares its known biological effects with established target engagement data for alternative inhibitors targeting the same or related kinases.
Executive Summary
This compound is a multi-kinase inhibitor with primary reported activity against TAK1 and MAP4K2, and additional potent inhibitory effects on LYN, CSK, FER, p38α, ABL, ARG, and SRC kinases[1][2]. Confirming that a compound binds to its intended target(s) within a cell is a critical step in drug discovery, validating its mechanism of action and informing the interpretation of phenotypic data. This guide explores state-of-the-art methodologies for assessing target engagement, including the Cellular Thermal Shift Assay (CETSA) and chemical proteomics (e.g., Kinobeads), and presents available data for well-characterized inhibitors of NG25's key targets.
Comparison of Target Engagement Methodologies
Several robust methods are available to confirm and quantify the interaction of a small molecule with its protein target inside a cell. The choice of method often depends on the specific research question, available resources, and the nature of the target protein.
| Methodology | Principle | Advantages | Disadvantages | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[3][4] | Requires a specific antibody for Western blot detection or advanced mass spectrometry for proteome-wide analysis. | Thermal melt curves (Tm shift), Isothermal dose-response curves (EC50).[3] |
| Kinobeads / Chemical Proteomics | Immobilized broad-spectrum kinase inhibitors capture a large portion of the cellular kinome. Competition with a free compound reveals its targets and selectivity. | Unbiased, proteome-wide kinase selectivity profiling, identifies both on- and off-targets. | Performed on cell lysates, which may not fully reflect the intracellular environment; not suitable for allosteric inhibitors. | Dose-response curves for kinase binding (Kd or IC50). |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures compound binding to a NanoLuc®-tagged target protein in live cells. | Real-time measurement in live cells, quantitative, high-throughput compatible. | Requires genetic modification of the target protein, potential for artifacts from overexpression. | BRET ratio changes, affinity (Kd) or potency (IC50) values. |
| Phospho-protein Western Blot | Measures the phosphorylation status of a downstream substrate of the target kinase. | Widely accessible, provides information on functional pathway modulation. | Indirect measure of target engagement, can be affected by pathway feedback loops. | Changes in phosphorylation levels of substrate proteins. |
Performance Comparison: NG25 and Alternatives
While direct CETSA or Kinobeads data for this compound is not publicly available, we can infer its cellular target engagement by examining its effects on downstream signaling pathways and comparing this to data from alternative inhibitors targeting its primary kinases.
Biochemical Potency of this compound
| Target Kinase | IC50 (nM) |
| TAK1 | 149[1][2] |
| MAP4K2 | 21.7[1][2] |
| LYN | 12.9[1][2] |
| CSK | 56.4[1][2] |
| FER | 82.3[1][2] |
| p38α | 102[1][2] |
| ABL | 75.2[1][2] |
| SRC | 113[1][2] |
Target Engagement Data for Alternative Inhibitors
| Inhibitor | Primary Target(s) | Methodology | Cell Line | Key Findings |
| Dasatinib | ABL, SRC family (including LYN) | CETSA-PEA | K-562 | Moderate destabilization of SRC was observed, indicating direct target engagement.[5][6] |
| Dasatinib | ABL, SRC family | Kinobeads | K-562 | Potent binding to ABL and SRC family kinases confirmed. |
Signaling Pathway Modulation
NG25 has been shown to inhibit TAK1, which is a key upstream kinase in the NF-κB and MAPK signaling pathways. This leads to the suppression of downstream signaling events.
NG25 Effect on TAK1 Downstream Signaling
In KRAS-mutant colorectal cancer cells, NG25 treatment resulted in:
-
Inhibition of MAPK pathway: Decreased phosphorylation of p38, JNK, and ERK.[7]
-
Inhibition of NF-κB pathway: Blockade of NF-κB activation.[7]
This provides strong evidence of on-target activity of NG25 in a cellular context.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the compound of interest at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Analyze the amount of soluble target protein remaining in the supernatant by Western blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein at a fixed temperature against a range of compound concentrations.
Kinobeads-based Chemical Proteomics
Objective: To profile the kinase targets of a compound in a competitive binding format.
Protocol Outline:
-
Cell Lysis: Prepare a lysate from the cells of interest.
-
Compound Incubation: Incubate the cell lysate with increasing concentrations of the test compound or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to the lysates to capture the unbound kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins and analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Determine the dose-dependent decrease in the amount of each kinase captured by the kinobeads in the presence of the test compound to generate binding curves and determine affinities (Kd or IC50).
Conclusion
Confirming target engagement in a cellular context is essential for the validation of small molecule inhibitors. While direct target engagement data for this compound is limited, its demonstrated effects on the downstream signaling of its primary target, TAK1, provide strong evidence of its on-target activity in cells. For a comprehensive understanding of its cellular selectivity and to identify potential off-targets, performing a Kinobeads-based chemical proteomics study would be highly valuable. Furthermore, developing a CETSA assay for TAK1 and other primary targets of NG25 would enable a direct comparison of its target engagement profile with that of other inhibitors under physiologically relevant conditions. Researchers are encouraged to utilize the methodologies outlined in this guide to further characterize the cellular mechanism of action of NG25 and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
NG25: A Comparative Analysis of a TAK1 Inhibitor's Performance Across Diverse Cancer Subtypes
For Immediate Release
This guide provides a comprehensive comparative analysis of NG25, a potent TAK1 inhibitor, and its therapeutic potential across various cancer subtypes. Targeted at researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents quantitative data for objective comparison, and details the methodologies behind the cited experiments.
Abstract
Transforming growth factor-β-activated kinase 1 (TAK1) has emerged as a critical signaling node in multiple cancers, playing a pivotal role in inflammation, cell survival, and apoptosis. Its inhibition presents a promising therapeutic strategy. This guide focuses on NG25, a selective TAK1 inhibitor, and compares its efficacy and mechanism of action in breast cancer with the broader effects of TAK1 inhibition in other malignancies, including colon, neuroblastoma, and cervical cancers, often studied using the analogous inhibitor 5Z-7-oxozeaenol. The data indicates that while the specific molecular consequences of TAK1 inhibition can vary between cancer types, a common thread of sensitizing cancer cells to conventional chemotherapies is consistently observed.
Data Summary
The following tables summarize the quantitative data gathered from in vitro studies on NG25 and other TAK1 inhibitors in various cancer cell lines.
Table 1: IC50 Values of TAK1 Inhibitors in Different Cancer Cell Lines
| Cancer Subtype | Cell Line | TAK1 Inhibitor | IC50 (µM) | Reference |
| Breast Cancer | T-47D | NG25 | 1.83 | [1] |
| Breast Cancer | MCF7 | NG25 | 2.45 | [1] |
| Breast Cancer | HCC1954 | NG25 | 3.12 | [1] |
| Breast Cancer | MDA-MB-231 | NG25 | 4.28 | [1] |
| Breast Cancer | BT-549 | NG25 | 5.16 | [1] |
| Multiple Myeloma | INA-6 | NG25 | ~1.0 | [1] |
| Multiple Myeloma | ANBL-6 | NG25 | ~2.5 | [1] |
| Multiple Myeloma | JJN-3 | NG25 | ~3.0 | [1] |
| Multiple Myeloma | RPMI-8226 | NG25 | ~4.0 | [1] |
| Colon Cancer | KRAS-dependent | 5Z-7-oxozeaenol | 0.625 - 1.25 | [2] |
| Neuroblastoma | IMR-32 | 5Z-7-oxozeaenol | ~0.5 (synergy) | [3] |
| Neuroblastoma | SH-SY5Y | 5Z-7-oxozeaenol | ~0.5 (synergy) | [3] |
Table 2: Effect of TAK1 Inhibition on Chemotherapy-Induced Apoptosis
| Cancer Subtype | Cell Line | Chemotherapeutic Agent | TAK1 Inhibitor | Observation | Reference |
| Breast Cancer | Multiple | Doxorubicin | NG25 | Enhanced apoptosis | [4] |
| Neuroblastoma | Multiple | Doxorubicin, Etoposide | 5Z-7-oxozeaenol | Significantly augmented cytotoxic effects and enhanced apoptosis | [3][5] |
| Cervical Cancer | HeLa, C-33-A | Doxorubicin | 5Z-7-oxozeaenol | Enhanced Dox-induced apoptosis | [6] |
| Colon Cancer | KRAS-dependent | - | 5Z-7-oxozeaenol | Promotes apoptosis | [2] |
Mechanism of Action and Signaling Pathways
NG25 and other TAK1 inhibitors exert their anti-cancer effects primarily by blocking the TAK1-mediated activation of downstream pro-survival signaling pathways, most notably the NF-κB and MAPK pathways.
In breast cancer, NG25 has been shown to inhibit doxorubicin-induced NF-κB activation.[4] This is critical as NF-κB is a key transcription factor that promotes the expression of anti-apoptotic genes, contributing to chemoresistance. By blocking this pathway, NG25 sensitizes breast cancer cells to the cytotoxic effects of doxorubicin.
A similar mechanism is observed in other cancers with TAK1 inhibitors like 5Z-7-oxozeaenol. In neuroblastoma and cervical cancer, this inhibitor blocks chemotherapy-induced NF-κB activation, leading to enhanced apoptosis.[3][6] In KRAS-dependent colon cancer, TAK1 inhibition promotes apoptosis, highlighting its role in tumor cell survival.[2]
The following diagram illustrates the central role of TAK1 in these signaling cascades and the mechanism of action of TAK1 inhibitors.
Experimental Workflows and Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of NG25 and other compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., NG25) and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
Protocol:
-
Base Agar Layer: Prepare a 0.6% agar solution in culture medium and pour it into 6-well plates. Allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of the cancer cells.
-
Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in culture medium and pour it over the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium periodically to prevent drying.
-
Staining: Stain the colonies with crystal violet.
-
Counting: Count the number of colonies using a microscope.
Conclusion
The available data strongly suggests that TAK1 inhibition is a viable strategy for sensitizing a variety of cancer subtypes to chemotherapy. While NG25 has been most extensively studied in breast cancer, the consistent findings with other TAK1 inhibitors in different cancer models point to a broad applicability of this therapeutic approach. The inhibition of the pro-survival NF-κB and MAPK pathways appears to be the central mechanism driving this sensitization. Further preclinical and clinical investigations are warranted to fully elucidate the potential of NG25 and other TAK1 inhibitors as part of combination therapies for a range of malignancies.
References
- 1. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK1 (MAP3K7) inhibition promotes apoptosis in KRAS-dependent colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of NG25 Trihydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel cancer therapeutics, NG25 trihydrochloride has emerged as a promising dual inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). This guide provides a comparative analysis of the in vivo efficacy of this compound against other therapeutic alternatives, supported by available experimental data and detailed protocols to aid in the design and evaluation of future studies.
Executive Summary
This compound is a potent, type II kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide synthesizes the available in vivo data for NG25 and compares it with other inhibitors targeting the TAK1 signaling pathway, a critical mediator of inflammation, immunity, and cell survival. While direct comparative in vivo studies are limited, this guide aims to provide a framework for assessing the potential of NG25 by juxtaposing its performance with that of the alternative TAK1 inhibitor, Takinib. Furthermore, to establish a benchmark for data presentation in oncology drug development, in vivo efficacy data for the well-characterized EGFR inhibitor, Osimertinib, is also included.
Comparative In Vivo Efficacy of Kinase Inhibitors
The following tables summarize the in vivo efficacy of this compound and the alternative TAK1 inhibitor, Takinib. A third table for the EGFR inhibitor Osimertinib is provided as a reference for a comprehensive in vivo dataset.
Table 1: In Vivo Efficacy of this compound
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | KRAS-mutant Colorectal Cancer | Xenograft | Data not publicly available | Data not publicly available | Suppresses tumor growth in vivo.[1] |
Note: Detailed quantitative data from the primary study on NG25's in vivo efficacy in KRAS-mutant colorectal cancer was not publicly accessible at the time of this guide's compilation.
Table 2: In Vivo Efficacy of Alternative TAK1 Inhibitor: Takinib
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Takinib | Hodgkin Lymphoma | NSG Mice (Xenograft) | Data not publicly available | Slows tumor growth. | Demonstrates in vivo anti-tumor activity. |
| Takinib | Triple-Negative Breast Cancer (MDA-MB-231 TAK1 KO) | Xenograft | Not applicable (Genetic knockout) | Delayed tumor growth | Genetic inhibition of TAK1 phenocopies pharmacological inhibition, leading to increased overall survival. |
Table 3: Reference In Vivo Efficacy of a Marketed Kinase Inhibitor: Osimertinib
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Osimertinib | EGFR-mutant NSCLC (PC9) | Mouse Brain Metastases Model | 25 mg/kg, daily | Sustained tumor regression | Demonstrates significant efficacy against intracranial tumors and greater brain penetration compared to other EGFR-TKIs. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo efficacy studies.
General In Vivo Xenograft Study Protocol
-
Cell Culture: Human cancer cell lines (e.g., KRAS-mutant colorectal cancer cells for NG25 studies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a sterile medium or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational drug (e.g., this compound) or vehicle control is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated dose and schedule.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (to monitor toxicity), overall survival, and analysis of biomarkers from tumor tissue at the end of the study.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the anti-tumor effects.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz.
Caption: TAK1 Signaling Pathway and the Point of Inhibition by NG25.
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
This compound demonstrates promise as an in vivo inhibitor of tumor growth, particularly in KRAS-mutant colorectal cancer models. While the publicly available data on its in vivo efficacy is currently limited, the established role of its target, TAK1, in cancer progression suggests significant therapeutic potential. The comparative data provided for the alternative TAK1 inhibitor, Takinib, further supports the viability of this therapeutic strategy. For a comprehensive evaluation, further studies with detailed reporting of in vivo efficacy data for NG25 are warranted. The experimental protocols and workflow diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the in vivo effects of NG25 and other novel kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of NG25 Trihydrochloride: A Guide for Laboratory Professionals
For immediate guidance, NG25 trihydrochloride and its container must be disposed of through an approved waste disposal plant. This compound is classified as toxic if swallowed and may cause long-lasting harm to aquatic life.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. Key safety data is summarized below.
| Hazard Statement | Classification | Precautionary Statement |
| H301 | Toxic if swallowed | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
| H413 | May cause long lasting harmful effects to aquatic life | P273: Avoid release to the environment.[1] |
| - | - | P264: Wash skin thoroughly after handling.[1] |
| - | - | P270: Do not eat, drink or smoke when using this product.[1] |
| - | - | P405: Store locked up.[1] |
| - | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Disposal Protocol
The mandated disposal route for this compound is through a licensed and approved hazardous waste disposal facility. This ensures that the toxic and environmentally persistent nature of the chemical is managed in a controlled and safe manner.
Experimental Workflow for Disposal
-
Segregation: Isolate waste this compound, including any contaminated materials (e.g., personal protective equipment, weighing boats, pipette tips), from non-hazardous laboratory waste.
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container for this compound waste.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include appropriate hazard symbols.
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be inaccessible to unauthorized personnel.
-
Documentation: Maintain a detailed log of the waste, including the quantity and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with the necessary documentation, including the Safety Data Sheet (SDS).
-
Handover: Transfer the waste to the authorized personnel for transport to the approved waste disposal plant.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling NG25 trihydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like NG25 trihydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identifier:
| Compound Name | CAS Number |
| This compound | 1315355-93-1 |
Hazard Summary:
This compound is classified as a hazardous substance. It is toxic if swallowed and may cause long-lasting harmful effects to aquatic life[1].
| Hazard Class | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | GHS06 |
| Chronic Aquatic Toxicity (Category 4) | H413 |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and dust particles. |
| Hand Protection | Nitrile rubber gloves (or other compatible material) | Prevents skin contact with the toxic substance. |
| Body Protection | Laboratory coat, long-sleeved | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate dust filter | Required when handling the powder form to prevent inhalation. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
1. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood to control dust and vapors.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, calibrated balance for weighing.
-
Work on a disposable mat to contain any spills.
2. Dissolution:
-
This compound is soluble in water (5 mg/mL).
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Cap vials or flasks securely after dissolution.
3. Storage:
-
Store this compound in a tightly sealed container at 2-8°C.
-
Protect the compound from light.
-
Store in a locked, designated area for toxic substances[1].
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material for liquids or carefully sweep up the solid powder.
-
Place the waste in a sealed, labeled container for proper disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, vials, absorbent pads) as hazardous waste.
-
All waste must be placed in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow and Safety Protocol
The following diagram outlines the standard workflow for handling this compound, integrating key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
